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  • Product: 1-Ethylindoline-6-carbonitrile hydrochloride
  • CAS: 1187928-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethylindoline-6-carbonitrile hydrochloride: Synthesis, Properties, and Potential Applications

CAS Number: 1187928-73-9[1][2] Molecular Formula: C₁₁H₁₃ClN₂ Molecular Weight: 208.69 g/mol This technical guide provides a comprehensive overview of 1-Ethylindoline-6-carbonitrile hydrochloride, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1187928-73-9[1][2] Molecular Formula: C₁₁H₁₃ClN₂ Molecular Weight: 208.69 g/mol

This technical guide provides a comprehensive overview of 1-Ethylindoline-6-carbonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and prospective biological significance.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds with significant biological activities.[3][4] Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutic agents. The introduction of a cyano group at the 6-position and an ethyl group at the 1-position of the indoline ring, as in 1-Ethylindoline-6-carbonitrile, creates a molecule with distinct physicochemical properties that can influence its interaction with biological targets.

The nitrile functional group is a versatile component in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. Furthermore, the cyano group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

  • Synthesis of 6-Cyanoindole: This can be achieved through various established methods, such as the Fischer indole synthesis.

  • Reduction of 6-Cyanoindole to 6-Cyanoindoline: The selective reduction of the indole double bond without affecting the cyano group is a critical step.

  • N-Ethylation of 6-Cyanoindoline: Introduction of the ethyl group at the nitrogen atom of the indoline ring.

  • Formation of the Hydrochloride Salt: Conversion of the free base to its more stable and water-soluble hydrochloride salt.

Experimental Protocol: A Plausible Synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride

Step 1: Synthesis of 6-Cyanoindole

A common method for the synthesis of 6-cyanoindole is through the Fischer indole synthesis, starting from 4-cyanophenylhydrazine hydrochloride and a suitable aldehyde or ketone.

Step 2: Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (6-Cyanoindoline)

Selective reduction of the C2-C3 double bond of the indole ring can be achieved using various reducing agents. A method for the synthesis of 2,3-dihydroindole derivatives from 2-oxindoles has been described, which involves reduction using boron hydrides.[5]

Step 3: N-Ethylation of 2,3-Dihydro-1H-indole-6-carbonitrile

The N-alkylation of indoles and indolines is a well-established transformation. An iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method.[6]

  • Reaction: To a solution of 2,3-dihydro-1H-indole-6-carbonitrile in a suitable solvent such as 2,2,2-trifluoroethanol (TFE), add ethanol (2 equivalents), an iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a co-catalyst (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1 equivalent).

  • Conditions: The reaction mixture is heated at 110°C for 18-48 hours under an inert atmosphere (e.g., argon).

  • Work-up: Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product can be purified by column chromatography.

Step 4: Formation of 1-Ethylindoline-6-carbonitrile hydrochloride

The final step involves the conversion of the N-ethylated indoline free base to its hydrochloride salt to improve its stability and solubility.

  • Procedure: Dissolve the purified 1-Ethylindoline-6-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Characterization

The structure and purity of the synthesized 1-Ethylindoline-6-carbonitrile hydrochloride should be confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the indoline ring. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the cyano carbon, the carbons of the ethyl group, and the aromatic and aliphatic carbons of the indoline core.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₂N₂) and potentially a fragment corresponding to the loss of the ethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][8]
Infrared (IR) Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹.
Melting Point A sharp melting point is indicative of a pure compound.

Potential Applications in Drug Development

While specific biological activity data for 1-Ethylindoline-6-carbonitrile hydrochloride is not available in the public domain, the structural motifs present in the molecule suggest potential areas of therapeutic interest.

Central Nervous System (CNS) Disorders

Derivatives of 5- and 6-cyanoindole have been investigated as highly selective partial agonists for the dopamine D₄ receptor.[9] The dopamine D₄ receptor is a promising target for the treatment of neuropsychiatric disorders. Although 1-Ethylindoline-6-carbonitrile is structurally simpler than the reported D₄ receptor ligands, it could serve as a valuable starting point or fragment for the design of novel CNS-active compounds.

Other Potential Therapeutic Areas

The indole nucleus is a common scaffold in a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The unique substitution pattern of 1-Ethylindoline-6-carbonitrile hydrochloride makes it an interesting candidate for screening in various biological assays to uncover novel therapeutic activities.

Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Specific safety data for 1-Ethylindoline-6-carbonitrile hydrochloride is not available. However, based on the data for related indole and nitrile-containing compounds, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[12] May cause skin and eye irritation.[12]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[10]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1-Ethylindoline-6-carbonitrile hydrochloride is a synthetically accessible heterocyclic compound with potential for further exploration in medicinal chemistry. The presence of the indoline core, a cyano group, and an N-ethyl substituent provides a unique combination of structural features that may confer interesting biological activities. While specific data on its properties and applications are currently limited, the information presented in this guide, based on related compounds and established synthetic methodologies, provides a solid foundation for researchers interested in investigating this and similar molecules. Further research is warranted to fully elucidate its synthetic pathway, characterize its physicochemical properties, and explore its therapeutic potential.

References

  • Gmeiner, P., et al. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563-9. Retrieved from [Link]

  • US Patent 8,471,039 B2. (2013). Process for the preparation of indoline derivatives and their intermediates thereof.
  • WO Patent 2011/030356 A2. (2011). Process for the preparation of indoline derivatives and their intermediates thereof.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules, 27(21), 7531. Retrieved from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs, 15(3), 88. Retrieved from [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7586. Retrieved from [Link]

  • US Patent 5,545,644 A. (1996). Indole derivatives.
  • Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. (1978). Journal of Medicinal Chemistry, 21(11), 1130-1135. Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). International Journal of Organic Chemistry, 6(2), 115-121. Retrieved from [Link]

  • US Patent 5,179,211 A. (1993). Process for the preparation of indoles.
  • Synthesis and NMR spectra of [15N]indole. (2023). Chemistry of Heterocyclic Compounds, 59(9/10), 657-665. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). Molecules, 28(13), 5003. Retrieved from [Link]

  • Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol. (1992). The Journal of Pharmacology and Experimental Therapeutics, 263(3), 1118-1126. Retrieved from [Link]

  • EP Patent 1,829,872 B1. (2015). Processes for production of indole compounds.
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). The Journal of Organic Chemistry, 87(8), 5603-5616. Retrieved from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184. Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (2020). Chemistry-A European Journal, 26(48), 10886-10890. Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports, 13(1), 15462. Retrieved from [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). Molecules, 28(13), 5003. Retrieved from [Link]

  • Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[10][11][12]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. (2011). European Journal of Medicinal Chemistry, 46(12), 6066-6074. Retrieved from [Link]

  • US Patent 7,067,676 B2. (2006). N-alkylation of indole derivatives.
  • Biological Activity of Naturally Derived Naphthyridines. (2022). Molecules, 27(21), 7586. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). The Journal of Organic Chemistry, 87(20), 13693-13704. Retrieved from [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. (1999). Journal of Medicinal Chemistry, 42(23), 4765-4775. Retrieved from [Link]

  • Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. (2021). ACS Chemical Biology, 16(7), 1159-1163. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylindoline-6-carbonitrile Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethylindoline-6-carbonitrile hydrochloride (CAS No: 1187928-73-9).[1][2] Intended for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethylindoline-6-carbonitrile hydrochloride (CAS No: 1187928-73-9).[1][2] Intended for researchers, scientists, and professionals in drug development, this document consolidates available data and offers expert insights into the analytical methodologies required for its characterization. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from analogous structures, such as N-alkylated indoline derivatives and 6-cyanoindole, to provide a robust framework for its scientific evaluation.[3][4]

Introduction

1-Ethylindoline-6-carbonitrile hydrochloride is a heterocyclic compound featuring an indoline core, N-alkylation with an ethyl group, and a nitrile substituent at the 6-position. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[5][6][7] The hydrochloride salt form is often utilized to enhance the solubility and stability of parent amine compounds. A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as pharmacology and materials science.

This guide is structured to provide a logical flow from fundamental molecular attributes to practical analytical workflows, empowering researchers to effectively work with this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure

The chemical structure of 1-Ethylindoline-6-carbonitrile hydrochloride is depicted below:

The structure consists of a bicyclic indoline system where the pyrrole ring is saturated. An ethyl group is attached to the nitrogen atom at position 1, and a cyano (-C≡N) group is at position 6 of the benzene ring. The hydrochloride salt is formed by the protonation of the basic indoline nitrogen.

Chemical and Physical Data Summary

A summary of the core identification and physical data for 1-Ethylindoline-6-carbonitrile hydrochloride is presented in the table below.

PropertyValueSource
Chemical Name 1-Ethylindoline-6-carbonitrile hydrochloride-
Synonyms 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochloride[1]
CAS Number 1187928-73-9[1][2]
Molecular Formula C₁₁H₁₃ClN₂[1]
Molecular Weight 208.69 g/mol [1]

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following section provides predicted physicochemical properties based on the compound's structure and data from similar molecules.

Physical State and Appearance

It is predicted that 1-Ethylindoline-6-carbonitrile hydrochloride exists as a crystalline solid at room temperature, a common characteristic of amine hydrochloride salts. The color is likely to be off-white to light yellow.

Melting Point

A definitive melting point for this compound is not available in the cited literature. Amine hydrochlorides often exhibit relatively high melting points, frequently with decomposition. For context, related heterocyclic compounds have shown melting points above 150 °C. It is reasonable to expect a similar thermal behavior for this compound.

Solubility

The hydrochloride salt form is expected to confer aqueous solubility. The solubility in various solvents is a critical parameter for many applications.

SolventPredicted SolubilityRationale
WaterSolubleThe hydrochloride salt form increases polarity and the potential for hydrogen bonding.
Methanol, EthanolSolublePolar protic solvents are generally effective at dissolving hydrochloride salts.
DichloromethaneSparingly soluble to insolubleLower polarity compared to alcohols.
Diethyl Ether, HexanesInsolubleNon-polar solvents are unlikely to dissolve a salt.
pKa

The pKa value is crucial for understanding the ionization state of the molecule at different pH values. The basicity of the indoline nitrogen is the primary determinant of the pKa of its conjugate acid. For N-alkylated indolines, the pKa of the corresponding hydrochloride salt is typically in the range of 3-5. The electron-withdrawing nature of the cyano group on the benzene ring may slightly decrease the basicity of the indoline nitrogen, thus lowering the pKa of its conjugate acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1-Ethylindoline-6-carbonitrile hydrochloride. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aliphatic protons of the indoline ring, and the aromatic protons.

  • Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 3.3-3.5 ppm (CH₂).

  • Indoline Ring: Two triplets corresponding to the methylene protons at C2 and C3, likely in the range of 2.9-3.2 ppm and 3.4-3.7 ppm, respectively.

  • Aromatic Protons: Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Ethyl Group: Signals around 13-15 ppm (CH₃) and 45-50 ppm (CH₂).

  • Indoline Ring: Methylene carbons (C2 and C3) in the range of 28-30 ppm and 52-55 ppm.

  • Aromatic and Cyano Carbons: Aromatic carbons will appear between 110-150 ppm, and the nitrile carbon (C≡N) is expected around 118-120 ppm. The quaternary carbon attached to the cyano group will also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2220-2240StrongC≡N stretch (nitrile)
~2400-2700Broad, multiple bandsN⁺-H stretch (from hydrochloride)
~2850-2980MediumC-H stretch (aliphatic)
~1600, ~1480Medium to StrongC=C stretch (aromatic)

The nitrile stretch is a particularly diagnostic peak for this molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. The expected molecular ion peak [M+H]⁺ for the free base (C₁₁H₁₂N₂) would be at an m/z of approximately 173.11. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the indoline ring.

Stability and Storage

The stability of 1-Ethylindoline-6-carbonitrile hydrochloride is a critical consideration for its handling and use.

Chemical Stability

As a hydrochloride salt, the compound is expected to be more stable than its free base form.[8] The protonation of the indoline nitrogen reduces its susceptibility to oxidation. However, indoline derivatives can be sensitive to strong oxidizing agents and prolonged exposure to light. The nitrile group is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

Storage Recommendations

For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.

Experimental Protocols

This section provides standardized protocols for the experimental determination of the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 1-Ethylindoline-6-carbonitrile hydrochloride.

G cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Stability Assessment A Obtain Compound B Visual Inspection (Physical State, Color) A->B C Confirm Identity & Purity (NMR, MS, Elemental Analysis) B->C D Melting Point Determination (Capillary Method or DSC) C->D E Solubility Assessment (in various solvents) C->E F pKa Determination (Potentiometric Titration or UV-Vis) C->F G Spectroscopic Analysis (IR) C->G H Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->H I Long-term Stability Study (ICH Guidelines) H->I

Caption: A logical workflow for the physicochemical characterization of 1-Ethylindoline-6-carbonitrile hydrochloride.

Step-by-Step Methodologies

Melting Point Determination (Capillary Method):

  • Finely powder a small amount of the crystalline solid.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

¹H and ¹³C NMR Spectroscopy:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum using proton decoupling.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform an ATR correction on the resulting spectrum if necessary.

pKa Determination (Potentiometric Titration):

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

Conclusion

1-Ethylindoline-6-carbonitrile hydrochloride is a valuable heterocyclic compound with potential applications in various scientific fields. While comprehensive experimental data on its physicochemical properties are not widely published, this technical guide provides a solid foundation for its characterization based on its chemical structure and data from analogous compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties in their own laboratories, ensuring the quality and consistency of their work. As with any chemical, appropriate safety precautions should be taken during handling and analysis.

References

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234. [Link]

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. Retrieved from [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. (2022). Retrieved from [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. (n.d.). Retrieved from [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PMC. (2023). Retrieved from [Link]

  • N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. (n.d.). Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. (n.d.). Retrieved from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. (2025). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Ethylindoline-6-carbonitrile Hydrochloride: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethylindoline-6-carbonitrile hydrochloride is a substituted indoline derivative of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylindoline-6-carbonitrile hydrochloride is a substituted indoline derivative of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and neurological activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and detailed analytical characterization of 1-Ethylindoline-6-carbonitrile hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to present robust, field-proven methodologies for its preparation and validation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indoline-based therapeutic agents.

Molecular Structure and Physicochemical Properties

1-Ethylindoline-6-carbonitrile hydrochloride possesses a core indoline structure, which is a bicyclic aromatic amine with a saturated five-membered ring fused to a benzene ring. The key functional groups that define its chemical behavior and potential biological activity are the ethyl group at the 1-position (the nitrogen atom), the carbonitrile group at the 6-position of the benzene ring, and the hydrochloride salt form, which enhances its solubility in aqueous media.

Structural Elucidation

The molecular structure of 1-Ethylindoline-6-carbonitrile hydrochloride is confirmed by its chemical name, CAS number (1187928-73-9), molecular formula (C11H13ClN2), and molecular weight (208.69 g/mol ).[4][5] The free base, 1-Ethylindoline-6-carbonitrile, has the CAS number 1123169-33-4, a molecular formula of C11H12N2, and a molecular weight of 172.23 g/mol .

Table 1: Physicochemical Properties of 1-Ethylindoline-6-carbonitrile Hydrochloride and its Free Base

Property1-Ethylindoline-6-carbonitrile Hydrochloride1-Ethylindoline-6-carbonitrile (Free Base)
CAS Number 1187928-73-9[5]1123169-33-4
Molecular Formula C11H13ClN2[4][5]C11H12N2
Molecular Weight 208.69 g/mol [4]172.23 g/mol
SMILES N#CC1=CC2=C(C=C1)CCN2CC.[H]Cl[4]N#CC1C=C2C(=CC=1)CCN2CC
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Expected to be soluble in water and polar organic solvents.Expected to be soluble in organic solvents.
Predicted Spectroscopic Characteristics
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons on the saturated five-membered ring, and the aromatic protons on the benzene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ethyl carbons, the aliphatic carbons of the indoline ring, the aromatic carbons, and a characteristic signal for the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.[3] Other significant peaks would include C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum of the free base is expected to show a molecular ion peak (M+) at m/z 172.10. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indoline ring. For the hydrochloride salt, electrospray ionization (ESI) would likely show the protonated molecule [M+H]+ at m/z 173.11.

Proposed Synthesis Pathway

A plausible synthetic route to 1-Ethylindoline-6-carbonitrile hydrochloride can be devised based on established methodologies for the modification of the indoline scaffold. A two-step process starting from indoline-6-carbonitrile is proposed: N-ethylation followed by conversion to the hydrochloride salt.

Synthesis_Pathway A Indoline-6-carbonitrile B N-Ethylation A->B Ethyl iodide, K2CO3, Acetone C 1-Ethylindoline-6-carbonitrile B->C D Acidification with HCl C->D HCl in Ether E 1-Ethylindoline-6-carbonitrile Hydrochloride D->E

Figure 1: Proposed synthesis pathway for 1-Ethylindoline-6-carbonitrile hydrochloride.

Step 1: N-Ethylation of Indoline-6-carbonitrile

This protocol is adapted from general procedures for the N-alkylation of indoles and related heterocycles.[6]

Protocol:

  • To a solution of indoline-6-carbonitrile (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-Ethylindoline-6-carbonitrile by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Formation of the Hydrochloride Salt

This is a standard procedure for converting a basic amine to its hydrochloride salt.

Protocol:

  • Dissolve the purified 1-Ethylindoline-6-carbonitrile in a minimal amount of a dry, non-protic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate of 1-Ethylindoline-6-carbonitrile hydrochloride should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, dry diethyl ether.

  • Dry the product under vacuum to yield the final 1-Ethylindoline-6-carbonitrile hydrochloride.

Analytical Characterization Workflow

A thorough characterization of the synthesized 1-Ethylindoline-6-carbonitrile hydrochloride is essential to confirm its identity, purity, and structural integrity. The following workflow outlines the key analytical techniques to be employed.

Characterization_Workflow Start Synthesized 1-Ethylindoline-6-carbonitrile HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification IR Infrared Spectroscopy (FTIR) Start->IR Functional Group Identification HPLC Purity Analysis (HPLC) NMR->HPLC MS->HPLC IR->HPLC End Confirmed Structure and Purity HPLC->End

Figure 2: Analytical workflow for the characterization of 1-Ethylindoline-6-carbonitrile hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use standard acquisition parameters and reference the chemical shifts to the residual solvent peak.

  • For ¹³C NMR, employ proton decoupling to obtain a simplified spectrum and reference the chemical shifts to the solvent peak.

  • Analyze the spectra to confirm the presence of all expected proton and carbon signals and their respective multiplicities and integrations.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.

  • Infuse the sample into an ESI-mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The observed mass-to-charge ratio should correspond to the calculated exact mass of the protonated free base (C₁₁H₁₃N₂⁺).

Infrared (IR) Spectroscopy

Protocol:

  • Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, particularly the C≡N stretch, to confirm the presence of the nitrile functional group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • Develop a reversed-phase HPLC method using a C18 column.

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Dissolve a known concentration of the sample in the mobile phase.

  • Inject the sample into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The purity of the sample can be determined by the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-Ethylindoline-6-carbonitrile hydrochloride. By leveraging established protocols for analogous compounds, researchers can confidently prepare and validate this molecule for further investigation in drug discovery and development programs. The detailed methodologies for structural elucidation and purity assessment ensure the generation of high-quality material, which is a critical prerequisite for obtaining reliable biological data. The continued exploration of novel indoline derivatives like 1-Ethylindoline-6-carbonitrile hydrochloride holds significant promise for the discovery of new therapeutic agents.

References

  • Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. (2016). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and biological activities of some indoline derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of indoline compounds as α1-AR antagonist. (2009). Georgetown University.
  • Rh(III)‐catalyzed regioselective C H indole and indoline cyanation with NCTS. (2022). ResearchGate. Retrieved from [Link]

  • Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. (1983). Taylor & Francis Online. Retrieved from [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Retrieved from [Link]

  • Recent strategy for the synthesis of indole and indoline skeletons in natural products. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). MDPI. Retrieved from [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. Retrieved from [Link]

  • 1H-indole-6-carbonitrile. PubChem. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride

Abstract This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Indo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Indoline scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds, making robust and scalable synthetic routes to their derivatives highly valuable for researchers in drug development. This document deviates from rigid templates to present a logical, multi-step synthesis rooted in fundamental organic chemistry principles. We will explore a strategic pathway beginning with the construction of the core indole nucleus via the Fischer indole synthesis, followed by systematic functionalization—N-ethylation and reduction—and concluding with the formation of the hydrochloride salt. Each step is detailed with mechanistic rationale, step-by-step protocols, and critical process parameters, designed to provide chemical researchers with a comprehensive and replicable methodology.

Introduction: The Significance of the Indoline Scaffold

The indoline moiety is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities, including antitumor and antiviral properties. The specific target molecule, 1-Ethylindoline-6-carbonitrile hydrochloride, incorporates several key features: a saturated heterocyclic indoline ring, an electron-withdrawing nitrile group at the 6-position, and an ethyl group on the nitrogen atom. The cyano group is a particularly valuable functional handle, serving as a bioisostere or as a precursor for further chemical transformations. Consequently, access to a reliable synthesis of this compound is of significant interest to the scientific community.

Chemical Identity:

  • Compound Name: 1-Ethylindoline-6-carbonitrile hydrochloride

  • Alternate Names: 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochloride

  • CAS Number: 1187928-73-9

  • Molecular Formula: C₁₁H₁₃ClN₂

  • Molecular Weight: 208.69 g/mol

Strategic Approach and Retrosynthetic Analysis

A logical synthesis of the target molecule requires a strategy that builds complexity in a controlled manner, starting from readily available precursors. Our proposed pathway is based on a retrosynthetic analysis that disconnects the target molecule at key functional group locations.

The primary disconnection is the hydrochloride salt, a simple acid-base formation. The indoline ring is retrosynthetically derived from its aromatic indole counterpart, which is a more common synthetic target. The N-ethyl bond points to a standard N-alkylation reaction. Finally, the 6-cyanoindole core can be constructed using the venerable Fischer indole synthesis.

G Target 1-Ethylindoline-6-carbonitrile HCl Indoline 1-Ethylindoline-6-carbonitrile Target->Indoline Salt Formation Indole 1-Ethyl-1H-indole-6-carbonitrile Indoline->Indole Reduction CyanoIndole 1H-Indole-6-carbonitrile Indole->CyanoIndole N-Ethylation Precursors 4-Cyanophenylhydrazine + Acetaldehyde derivative CyanoIndole->Precursors Fischer Indole Synthesis

Caption: Retrosynthetic analysis of the target compound.

This forward-synthetic strategy, detailed in the following sections, is advantageous due to the commercial availability of the starting materials and the high-yielding, well-documented nature of each reaction class.

Detailed Synthesis Pathway and Experimental Protocols

The synthesis is presented as a four-step process. Each step includes an explanation of the underlying chemistry and a detailed experimental protocol.

Step 1: Synthesis of 1H-Indole-6-carbonitrile

The foundational step is the construction of the indole ring system. The Fischer indole synthesis is a robust and classic method for this transformation, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. Here, we utilize 4-cyanophenylhydrazine hydrochloride and a suitable aldehyde equivalent.

Causality and Experimental Choices:

  • Reactants: 4-Cyanophenylhydrazine hydrochloride is chosen as it directly installs the required cyano group at the correct position on the benzene ring of the indole.

  • Catalyst: An acidic medium is required to facilitate the key steps of the mechanism: formation of the hydrazone, tautomerization, and the-sigmatropic rearrangement that leads to cyclization.

  • Solvent: A high-boiling point solvent such as ethanol is often used to drive the reaction to completion.

Experimental Protocol: Fischer Indole Synthesis

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a suitable aldehyde or ketone partner (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 eq) to the mixture.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize carefully with an aqueous base solution (e.g., sodium bicarbonate).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 1H-indole-6-carbonitrile.

Quantitative Data Summary (Step 1)

Reagent Molar Eq. Purpose
4-Cyanophenylhydrazine HCl 1.0 Arylhydrazine Precursor
Aldehyde/Ketone 1.1 Carbonyl Component
Sulfuric Acid Catalytic Acid Catalyst
Ethanol - Solvent
Sodium Bicarbonate (aq) - Neutralization

| Ethyl Acetate | - | Extraction Solvent |

Step 2: N-Ethylation of 1H-Indole-6-carbonitrile

With the indole core established, the next step is to introduce the ethyl group onto the nitrogen atom. This is a standard N-alkylation reaction. The indole nitrogen is weakly acidic and requires a strong base for deprotonation to form the highly nucleophilic indole anion, which then attacks the ethylating agent.

Causality and Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indole, generating hydrogen gas and driving the reaction forward without competing as a nucleophile.

  • Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this transformation.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required to dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.

Experimental Protocol: N-Ethylation

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0°C to allow for complete deprotonation (cessation of H₂ evolution).

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude 1-ethyl-1H-indole-6-carbonitrile via column chromatography.

Quantitative Data Summary (Step 2)

Reagent Molar Eq. Purpose
1H-Indole-6-carbonitrile 1.0 Substrate
Sodium Hydride (NaH) 1.2 Base
Ethyl Iodide (EtI) 1.2 Ethylating Agent
Anhydrous DMF - Solvent

| NH₄Cl (aq) | - | Quenching Agent |

Step 3: Reduction to 1-Ethylindoline-6-carbonitrile

The conversion of the aromatic indole to the saturated indoline ring requires the reduction of the C2=C3 double bond. Care must be taken to select a reducing agent that is selective for this bond and does not affect the benzene ring or the nitrile group.

Causality and Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a classic and effective choice for this transformation. The reaction proceeds via protonation of the C3 position, generating an iminium ion intermediate which is then readily reduced by the mild hydride source. Catalytic hydrogenation (e.g., H₂ over Pd/C) can also be used, but conditions must be carefully controlled to avoid reduction of the nitrile.

  • Solvent System: Acetic acid is a common solvent for NaBH₃CN reductions as it serves as both the solvent and the acid catalyst.

Experimental Protocol: Indole Reduction

  • Dissolve 1-ethyl-1H-indole-6-carbonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice and basify to a pH > 9 with a strong base (e.g., 6N NaOH).

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 1-ethylindoline-6-carbonitrile. Further purification can be achieved via chromatography if necessary.

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the freebase indoline, which is often an oil or low-melting solid, into a stable, crystalline hydrochloride salt. This is a straightforward acid-base reaction that greatly improves the compound's handling, stability, and shelf-life.

Causality and Experimental Choices:

  • Acid Source: A solution of hydrogen chloride (HCl) in a non-protic organic solvent, such as diethyl ether or 2-propanol, is ideal. This allows for the precipitation of the salt without introducing water, which could hinder crystallization.

  • Solvent: A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is required to ensure efficient precipitation and high recovery. Diethyl ether is a common choice.

Experimental Protocol: Salt Formation

  • Dissolve the purified 1-ethylindoline-6-carbonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of HCl in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

  • A precipitate should form immediately. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the resulting white to off-white solid under vacuum to yield the final product, 1-Ethylindoline-6-carbonitrile hydrochloride.

Overall Workflow and Characterization

The successful execution of this synthesis relies on a systematic workflow encompassing reaction execution, product isolation, purification, and analytical verification.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Ethylation cluster_2 Step 3 & 4: Reduction & Salt Formation a0 Reactants: 4-Cyanophenylhydrazine HCl + Aldehyde a1 Reaction: Reflux in EtOH, H+ a0->a1 a2 Work-up: Neutralize, Extract a1->a2 a3 Purification: Chromatography a2->a3 a4 Product 1: 1H-Indole-6-carbonitrile a3->a4 b0 Reactants: Product 1 + NaH, EtI a4->b0 Intermediate b1 Reaction: 0°C to RT in DMF b0->b1 b2 Work-up: Quench, Extract b1->b2 b3 Purification: Chromatography b2->b3 b4 Product 2: 1-Ethyl-1H-indole-6-carbonitrile b3->b4 c0 Reactants: Product 2 + NaBH3CN b4->c0 Intermediate c1 Reaction: RT in Acetic Acid c0->c1 c2 Work-up: Basify, Extract c1->c2 c3 Salt Formation: Add HCl in Ether c2->c3 c4 Final Product: 1-Ethylindoline-6-carbonitrile HCl c3->c4

Foundational

An In-depth Technical Guide to the Biological Activity of 1-Ethylindoline-6-carbonitrile hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The indoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] This technical guide provides a comprehensive exploration of the potential biological activities of 1-Ethylindoline-6-carbonitrile hydrochloride, a molecule of interest due to its unique combination of an ethylated indoline ring and a nitrile functional group. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and the established roles of its key chemical features to propose a strategic framework for its investigation. We will delve into hypothesized areas of activity including oncology, neuropharmacology, and infectious diseases, presenting detailed, field-proven experimental protocols to empower researchers in their exploration of this promising molecule. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific methodology.

Introduction: The Scientific Rationale for Investigating 1-Ethylindoline-6-carbonitrile hydrochloride

The therapeutic potential of heterocyclic compounds is vast, with indole and its reduced form, indoline, being central to the development of numerous pharmaceuticals.[1][2] The indoline nucleus, with its non-planar structure, can offer improved physicochemical properties such as increased water solubility compared to the indole ring, which is a desirable trait in drug development.[1] The ethyl group at the 1-position can enhance lipophilicity, potentially improving membrane permeability and target engagement.

The nitrile (-C≡N) group at the 6-position is of particular interest. Far from being an inert functional group, the nitrile moiety is a key pharmacophore in over 30 FDA-approved drugs.[3][4] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to form crucial interactions with biological targets.[4][5] Furthermore, the nitrile group can serve as a bioisostere for carbonyl, hydroxyl, or halogen groups, and in some contexts, can act as a covalent warhead, forming a reversible or irreversible bond with a target protein.[6][7] This dual potential for non-covalent and covalent interactions makes nitrile-containing compounds highly attractive for drug discovery.

This guide will, therefore, explore the most probable biological activities of 1-Ethylindoline-6-carbonitrile hydrochloride based on these structural features and the known pharmacology of related compounds.

Hypothesized Biological Activity I: Anticancer and Cytotoxic Potential

The indole and indoline scaffolds are prevalent in a multitude of compounds with demonstrated anticancer properties.[8][9][10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[9][11]

Scientific Rationale

Structurally similar indole derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), leukemia (K562), and liver (HepG2) cancer cells.[8][10][13] The mechanism often involves arresting the cell cycle and inducing programmed cell death (apoptosis). The presence of the nitrile group could enhance these activities by forming specific interactions within the binding pockets of anticancer targets.

Experimental Workflow: Assessing Cytotoxicity

A primary assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of cancer cell lines.

cytotoxicity_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start 1-Ethylindoline-6-carbonitrile hydrochloride Stock Solution treatment Compound Treatment (serial dilutions) start->treatment cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding Cell Seeding in 96-well plates cell_lines->seeding seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add solubilization Formazan Solubilization mtt_add->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50 IC50 Calculation readout->ic50

Caption: Workflow for determining the in vitro cytotoxicity of 1-Ethylindoline-6-carbonitrile hydrochloride using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

ParameterDescription
Cell Lines MCF-7 (breast), A549 (lung), HCT116 (colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM - 100 µM
Incubation Time 48 - 72 hours
Positive Control Doxorubicin
Readout Absorbance at 570 nm

Hypothesized Biological Activity II: Neuropharmacological Modulation

Indoline derivatives have been extensively studied as ligands for various G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine receptors.[14][15][16][17][18][19]

Scientific Rationale

The structural similarity of the indoline core to the endogenous neurotransmitter serotonin makes it a prime candidate for interaction with serotonin receptors. Specifically, derivatives of indoline have been identified as agonists for the 5-HT2C receptor, which is a target for the treatment of obesity.[17] Additionally, the indoline scaffold is present in ligands for dopamine D3 and D4 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.[15][16][19][20] The ethyl group and the nitrile substituent on 1-Ethylindoline-6-carbonitrile hydrochloride will influence its binding affinity and selectivity for these receptor subtypes.

Experimental Workflow: Receptor Binding Assays

To determine the compound's affinity for specific CNS receptors, competitive radioligand binding assays are the gold standard.

binding_assay_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound 1-Ethylindoline-6-carbonitrile hydrochloride (Competitor) incubation Incubation of all components compound->incubation membranes Cell Membranes expressing Receptor of Interest (e.g., 5-HT2C, D3) membranes->incubation radioligand Radioligand (e.g., [3H]-Mesulergine) radioligand->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration washing Washing of filters filtration->washing scintillation Scintillation Counting to quantify radioactivity washing->scintillation ki_calc Ki Calculation scintillation->ki_calc

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Detailed Protocol: Competitive Radioligand Binding Assay (Example: 5-HT2C Receptor)
  • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor, or prepare them from tissue homogenates.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Mesulergine for 5-HT2C).

    • Varying concentrations of 1-Ethylindoline-6-carbonitrile hydrochloride (the "competitor").

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

ParameterExample for 5-HT2C Assay
Receptor Source CHO cell membranes expressing human 5-HT2C
Radioligand [3H]-Mesulergine
Non-specific Binding Determined in the presence of excess mianserin
Incubation Time 60 minutes at 25°C
Readout Counts per minute (CPM)

Hypothesized Biological Activity III: Antimicrobial and Antiviral Potential

Heterocyclic compounds, including those with an indole or indoline nucleus, are a rich source of antimicrobial and antiviral agents.[21][22][23][24][25][26]

Scientific Rationale

The indole ring system is known to interfere with bacterial cell division and biofilm formation. The incorporation of a nitrile group might enhance these effects or introduce new mechanisms of action. Aza-heterocyclic compounds have shown promise as antiviral agents, and the indoline scaffold falls into this category.[23] Given the urgent need for new antimicrobial and antiviral drugs, evaluating 1-Ethylindoline-6-carbonitrile hydrochloride in this context is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial two-fold dilutions of 1-Ethylindoline-6-carbonitrile hydrochloride in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
  • Cell and Virus Culture: Grow a suitable host cell line (e.g., Vero cells) to confluence in 6-well plates. Use a plaque-forming virus (e.g., Herpes Simplex Virus-1).

  • Infection: Infect the cell monolayers with the virus for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Conclusion and Future Directions

1-Ethylindoline-6-carbonitrile hydrochloride is a molecule with significant, albeit unexplored, therapeutic potential. Its indoline core is a well-established scaffold for biologically active compounds, and the presence of a nitrile group offers intriguing possibilities for target interaction. This guide has outlined a rational, multi-pronged approach to elucidating its biological activity, focusing on oncology, neuropharmacology, and infectious diseases. The provided experimental workflows and protocols serve as a robust starting point for researchers. Positive results in these initial screens would warrant further investigation into the specific mechanisms of action, in vivo efficacy, and safety profiles, paving the way for potential drug development.

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  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(8), 1221-1241. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7558. [Link]

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  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3048-3057. [Link]

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  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (2011). Chinese Chemical Letters, 22(10), 1183-1186. [Link]

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  • Indoline Derivatives as 5-HT(2C) Receptor Agonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2367-2370. [Link]

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Exploratory

The Strategic Utility of 1-Ethylindoline-6-carbonitrile Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Within this esteemed class of molecules, 1-Ethylindoline-6-carbonitrile hydrochloride emerges as a pivotal chemical intermediate, offering a unique combination of structural features and synthetic versatility. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and strategic applications in the development of novel therapeutics. We will explore the causality behind synthetic choices, detail robust experimental protocols, and elucidate the role of the cyano and ethyl functionalities in facilitating the construction of complex molecular architectures.

Introduction: The Significance of the Indoline Core

The indoline, or 2,3-dihydroindole, moiety is a recurring motif in numerous natural products and synthetic drugs, valued for its three-dimensional structure which enhances binding interactions with biological targets.[2] Unlike the planar indole ring, the saturated five-membered ring of indoline introduces a non-planar geometry, which can improve physicochemical properties such as solubility and metabolic stability.[2] The indoline framework is present in a range of bioactive molecules, including those with anticancer, antimicrobial, and antiviral properties.[1]

1-Ethylindoline-6-carbonitrile hydrochloride serves as a highly functionalized building block. The ethyl group at the 1-position provides a stable, lipophilic handle that can influence pharmacokinetic properties. The carbonitrile group at the 6-position is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, making it a key reactive site for molecular elaboration in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-Ethylindoline-6-carbonitrile hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1187928-73-9[3][4]
Molecular Formula C₁₁H₁₃ClN₂[3]
Molecular Weight 208.69 g/mol [3]
Appearance Off-white to white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)General chemical knowledge

Characterization Data (Predicted):

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm.

  • Indoline Protons (CH₂): Two triplets around 3.0-3.5 ppm.

  • Ethyl Protons (CH₂): A quartet around 3.5-4.0 ppm.

  • Ethyl Protons (CH₃): A triplet around 1.2-1.5 ppm.

  • NH Proton (from hydrochloride salt): A broad singlet at a downfield chemical shift.

Synthesis and Mechanism

A robust and scalable synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride is paramount for its application as a chemical intermediate. While a specific, published route for this exact molecule is not available, a plausible and scientifically sound multi-step synthesis can be proposed based on established methodologies for analogous indole and indoline derivatives.

Proposed Synthetic Pathway

G A 6-Bromoindole B 1-Ethyl-6-bromoindole A->B N-Ethylation (Ethyl iodide, base) C 1-Ethyl-1H-indole-6-carbonitrile B->C Cyanation (e.g., CuCN) D 1-Ethylindoline-6-carbonitrile C->D Reduction (e.g., NaBH3CN) E 1-Ethylindoline-6-carbonitrile HCl D->E Salt Formation (HCl in ether) G A Cyano-Indoline Intermediate (e.g., 1-Ethylindoline-6-carbonitrile) B Further Functionalization (e.g., coupling reactions) A->B Elaboration of the indoline core C Nitrile Hydrolysis B->C Late-stage functional group transformation D Bioactive Molecule (e.g., containing a carboxamide group) C->D Final Product

Sources

Foundational

1-Ethylindoline-6-carbonitrile hydrochloride in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of the 1-Ethylindoline-6-carbonitrile Scaffold Authored by a Senior Application Scientist Abstract The indoline scaffold is a cornerstone in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry of the 1-Ethylindoline-6-carbonitrile Scaffold

Authored by a Senior Application Scientist

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved therapeutics.[1][2] This guide delves into the therapeutic potential of a specific, functionalized derivative, 1-Ethylindoline-6-carbonitrile hydrochloride. While this compound is a relatively novel chemical entity, its structural features suggest significant promise as a building block for targeted drug discovery. This whitepaper will provide a comprehensive overview of its chemical properties, a proposed synthetic strategy, and a prospective drug discovery workflow centered around a hypothetical kinase target. We will explore assay development, structure-activity relationship (SAR) studies, and lead optimization, illustrating the path from a starting fragment to a potential drug candidate.

Introduction: The Indoline Scaffold as a Privileged Motif

Indoline, a bicyclic aromatic heterocyclic organic compound, and its derivatives are ubiquitous in the landscape of pharmaceuticals and biologically active compounds.[1][2] Their unique three-dimensional structure and electronic properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[2][3][4] The fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

1-Ethylindoline-6-carbonitrile hydrochloride (CAS: 1187928-73-9) emerges as a promising starting point for fragment-based drug discovery.[5] The core indoline structure provides the foundational scaffold, the N-ethyl group offers a vector for exploring specific hydrophobic interactions, and the 6-carbonitrile moiety can act as a key hydrogen bond acceptor or a precursor for further chemical elaboration. This guide will use this molecule as a case study to illustrate a modern medicinal chemistry campaign.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development.

Compound Profile
PropertyValueSource
IUPAC Name 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochloride[5]
CAS Number 1187928-73-9[5]
Molecular Formula C11H13ClN2[5]
Molecular Weight 208.69 g/mol [5]
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents (predicted)
Proposed Retrosynthetic Analysis and Forward Synthesis

Retrosynthetic Pathway

Retrosynthesis Target 1-Ethylindoline-6-carbonitrile HCl Step3 1-Ethylindoline-6-carbonitrile Target->Step3 HCl salt formation Step2 1-Ethyl-6-cyanoindole Step3->Step2 Indole Reduction Step1 6-Cyanoindole Step2->Step1 N-Ethylation PKX_Pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR PKX Protein Kinase X (PKX) GFR->PKX Activation Substrate Downstream Substrate PKX->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor 1-Ethylindoline-6-carbonitrile Analog Inhibitor->PKX Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical protocol for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative structure of this document is designed to offer not just a series of steps, but a logical and scientifically grounded explanation for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the indoline nucleus allows for the fine-tuning of pharmacological properties. 1-Ethylindoline-6-carbonitrile, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The presence of the cyano group at the 6-position offers a versatile handle for further chemical modifications, while the ethyl group at the 1-position can influence the molecule's lipophilicity and binding interactions. This document outlines a reliable three-step synthesis of the hydrochloride salt of 1-Ethylindoline-6-carbonitrile, commencing from the readily available 6-cyanoindole.

Synthetic Pathway Overview

The synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride is approached in three distinct stages:

  • N-Ethylation of 6-Cyanoindole: Introduction of the ethyl group onto the nitrogen atom of the indole ring.

  • Reduction of 1-Ethyl-6-cyanoindole: Selective reduction of the indole double bond to yield the corresponding indoline.

  • Hydrochlorination: Conversion of the basic 1-ethylindoline-6-carbonitrile to its stable hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 6-Cyanoindole B 1-Ethyl-6-cyanoindole A->B  NaH, Ethyl Iodide, DMF   C 1-Ethyl-6-cyanoindole D 1-Ethylindoline-6-carbonitrile C->D  NaBH(OAc)3, Acetic Acid   E 1-Ethylindoline-6-carbonitrile F 1-Ethylindoline-6-carbonitrile HCl E->F  HCl in Diethyl Ether  

Caption: Overall synthetic workflow for 1-Ethylindoline-6-carbonitrile hydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplier
6-Cyanoindole≥98%Commercially Available
Sodium hydride (60% dispersion in mineral oil)Reagent GradeStandard Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical Supplier
Ethyl iodide≥99%Standard Chemical Supplier
Sodium triacetoxyborohydride≥97%Standard Chemical Supplier
Acetic acidGlacialStandard Chemical Supplier
Diethyl etherAnhydrous, ≥99.7%Standard Chemical Supplier
Saturated aqueous sodium bicarbonate solutionLaboratory PreparedN/A
Saturated aqueous sodium chloride solution (brine)Laboratory PreparedN/A
Anhydrous magnesium sulfateReagent GradeStandard Chemical Supplier
Hydrochloric acid solution (2.0 M in diethyl ether)Reagent GradeStandard Chemical Supplier

Experimental Protocols

PART 1: Synthesis of 1-Ethyl-6-cyanoindole

Rationale: The N-alkylation of indoles is a fundamental transformation in indole chemistry. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolide anion. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and does not interfere with the reaction. Ethyl iodide serves as the electrophile, providing the ethyl group for the SN2 reaction with the indolide anion. The reaction is initially conducted at a low temperature to control the exothermic deprotonation step and then allowed to warm to ensure the completion of the alkylation.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-cyanoindole (5.0 g, 35.2 mmol).

  • Add anhydrous DMF (70 mL) to the flask and stir until the 6-cyanoindole is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.55 g, 38.7 mmol, 1.1 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • After the addition of NaH is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (3.1 mL, 38.7 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethyl-6-cyanoindole as a solid.

PART 2: Synthesis of 1-Ethylindoline-6-carbonitrile

Rationale: The reduction of the electron-rich indole ring to an indoline requires a specific set of reagents. Catalytic hydrogenation is a common method, but can sometimes be sluggish for indoles. An alternative and effective method is the use of a hydride reducing agent in an acidic medium. While sodium borohydride in acetic acid can both reduce the indole and alkylate the nitrogen, a milder reducing agent is needed here as the N-ethyl group is already installed. Sodium triacetoxyborohydride is a suitable choice for the reduction of the intermediate indoleninium ion formed upon protonation of the indole ring in acetic acid. This method is generally selective for the reduction of the C2=C3 double bond of the indole.

Procedure:

  • To a 250 mL round-bottom flask, add 1-ethyl-6-cyanoindole (4.0 g, 23.5 mmol) and glacial acetic acid (80 mL).

  • Stir the mixture at room temperature until the starting material is dissolved.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium triacetoxyborohydride (10.0 g, 47.0 mmol, 2.0 eq) in glacial acetic acid (40 mL).

  • Add the sodium triacetoxyborohydride solution dropwise to the stirred solution of 1-ethyl-6-cyanoindole over 30 minutes, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (200 g).

  • Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-ethylindoline-6-carbonitrile as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

PART 3: Preparation of 1-Ethylindoline-6-carbonitrile Hydrochloride

Rationale: The final step involves the conversion of the free base, 1-ethylindoline-6-carbonitrile, into its hydrochloride salt. This is a standard procedure to improve the compound's stability, crystallinity, and handling properties. The use of a solution of hydrogen chloride in a non-polar, volatile solvent like diethyl ether allows for the controlled precipitation of the hydrochloride salt, which can then be easily isolated by filtration.

Procedure:

  • Dissolve the crude 1-ethylindoline-6-carbonitrile (assuming quantitative yield from the previous step, ~4.05 g, 23.5 mmol) in anhydrous diethyl ether (100 mL).

  • Stir the solution at room temperature.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (14.1 mL, 28.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • A precipitate will form upon the addition of the HCl solution.

  • After the addition is complete, stir the resulting suspension for an additional 1 hour at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to a constant weight to obtain 1-Ethylindoline-6-carbonitrile hydrochloride.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
1-Ethyl-6-cyanoindoleC11H10N2170.2170-85%Off-white to pale yellow solid
1-Ethylindoline-6-carbonitrileC11H12N2172.2385-95%Colorless to pale yellow oil or low-melting solid
1-Ethylindoline-6-carbonitrile HClC11H13ClN2208.69>90% (from free base)White to off-white crystalline solid

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Ethyl iodide is a toxic and volatile alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Hydrogen chloride in diethyl ether is a corrosive and flammable solution. Handle in a fume hood and avoid inhalation of vapors.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

References

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of Sodium Borohydride in Acetic Acid. A Convenient Procedure for the N-Alkylation of Indoles and the Reduction of the Indole Nucleus. Journal of the American Chemical Society, 96(25), 7812–7814.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
Application

Mastering the Purification of 1-Ethylindoline-6-carbonitrile Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Abstract This comprehensive application note provides detailed protocols and expert insights into the purification of 1-Ethylindoline-6-carbonitrile hydrochloride, a key intermediate in pharmaceutical research and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights into the purification of 1-Ethylindoline-6-carbonitrile hydrochloride, a key intermediate in pharmaceutical research and development. Addressing the critical need for high-purity materials in drug discovery, this guide outlines robust methodologies for recrystallization and column chromatography tailored to the unique physicochemical properties of this indoline derivative. We delve into the rationale behind solvent selection, impurity profiling, and the establishment of self-validating protocols to ensure reproducible and high-purity outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification strategies for this and structurally related compounds.

Introduction: The Critical Role of Purity in Drug Development

1-Ethylindoline-6-carbonitrile hydrochloride is a substituted indoline derivative that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The presence of the nitrile functional group offers a versatile handle for further chemical transformations. Given its role as a precursor to potential therapeutic agents, ensuring the high purity of 1-Ethylindoline-6-carbonitrile hydrochloride is paramount. Even trace impurities can lead to aberrant results in biological assays, complicate reaction pathways, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a systematic approach to the purification of 1-Ethylindoline-6-carbonitrile hydrochloride, focusing on two primary techniques: recrystallization and flash column chromatography . We will explore the underlying principles of each method and provide step-by-step protocols that can be adapted to various scales of operation.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, common impurities in the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride may include:

  • Unreacted Starting Materials: Such as 1-ethylindoline or precursors to the 6-carbonitrile group.

  • Reaction Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • By-products: Resulting from side reactions, such as over-alkylation, hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the indoline ring.[2]

  • Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering the potential for high recovery of very pure material. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For a hydrochloride salt like 1-Ethylindoline-6-carbonitrile hydrochloride, the choice of solvent is critical.

Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • Inertness towards the compound.

For hydrochloride salts of amines, polar protic solvents or mixtures thereof are often effective.[3] A systematic screening of solvents is recommended.

Solvent/Solvent System Rationale Expected Outcome
Isopropanol (IPA)A polar protic solvent that often provides good solubility for hydrochloride salts upon heating.Good for removing non-polar impurities. May require the addition of an anti-solvent.
Ethanol/WaterThe addition of water increases the polarity and can enhance the solubility of the salt at high temperatures.Effective for removing impurities with different polarities. The ratio is critical.
AcetonitrileA polar aprotic solvent that can be effective for compounds with moderate polarity.May provide sharp crystallization upon cooling.
Ethyl Acetate/MethanolA less polar solvent with a small amount of a highly polar solvent to aid dissolution.Useful for precipitating the desired compound while keeping more soluble impurities in solution.
Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of solvent screening.

Materials:

  • Crude 1-Ethylindoline-6-carbonitrile hydrochloride

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 1-Ethylindoline-6-carbonitrile hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., isopropanol) to create a slurry.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If a condenser is used, this can be done under reflux.

  • Achieving Saturation: Add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Add Minimal Hot Solvent A->B Step 1 C Dissolution B->C Step 2 D Hot Filtration (Optional) C->D Step 3 E Slow Cooling D->E Step 4 F Crystallization E->F Step 5 G Ice Bath Cooling F->G Step 6 H Vacuum Filtration G->H Step 7 I Wash with Cold Solvent H->I Step 8 L Impurities in Mother Liquor H->L J Drying I->J Step 9 K Pure Product J->K Step 10

Caption: Workflow for the purification of 1-Ethylindoline-6-carbonitrile hydrochloride by recrystallization.

Purification Strategy 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For 1-Ethylindoline-6-carbonitrile hydrochloride, which is a polar compound, normal-phase chromatography on silica gel is a suitable approach.

Principles of Separation

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent). More polar compounds will have a stronger affinity for the stationary phase and will elute more slowly, while less polar compounds will travel through the column more quickly. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.

Column Chromatography Protocol

This protocol describes a standard dry-packing method for flash column chromatography.[2]

Materials:

  • Crude 1-Ethylindoline-6-carbonitrile hydrochloride

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common mobile phase for such compounds is a mixture of ethyl acetate and methanol, or dichloromethane and methanol.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Dry-pack the column with silica gel to the desired height (typically 15-20 cm for every 1 g of crude material).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better resolution.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column.

    • Maintain a constant flow rate and keep the column wet with solvent at all times.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Ethylindoline-6-carbonitrile hydrochloride.

Visualization of Chromatographic Separation

Chromatography_Logic cluster_0 Chromatography Column cluster_1 Elution Order Stationary_Phase Silica Gel (Polar) Mobile_Phase Eluent (Less Polar -> More Polar) Impurity_A Less Polar Impurity Product 1-Ethylindoline-6-carbonitrile HCl Impurity_A->Product Increasing Retention Time Impurity_B More Polar Impurity Product->Impurity_B Increasing Retention Time

Sources

Method

Application Note: Mass Spectrometry Analysis of 1-Ethylindoline-6-carbonitrile Hydrochloride

Introduction Mass spectrometry (MS) is an indispensable analytical technique in drug discovery and development, providing critical data on molecular weight, structure, purity, and quantity of pharmaceutical compounds.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mass spectrometry (MS) is an indispensable analytical technique in drug discovery and development, providing critical data on molecular weight, structure, purity, and quantity of pharmaceutical compounds.[1][2] This application note outlines a comprehensive approach for the analysis of 1-Ethylindoline-6-carbonitrile hydrochloride, a novel small molecule with potential therapeutic applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a framework for sample preparation, mass spectrometric analysis, and data interpretation. While specific experimental data for this compound is not widely published, this guide synthesizes established principles of mass spectrometry and data from structurally related molecules to propose a robust analytical workflow.[3][4]

The hydrochloride salt form of the analyte necessitates careful consideration during sample preparation to ensure optimal ionization and prevent ion suppression. This note will focus on electrospray ionization (ESI) as the primary ionization technique due to its suitability for polar and charged molecules.

Predicted Mass and Isotopic Distribution

The first step in mass spectrometric analysis is the accurate determination of the molecular weight of the free base form of 1-Ethylindoline-6-carbonitrile.

ParameterValue
Chemical Formula C₁₁H₁₂N₂
Monoisotopic Mass 172.1000 g/mol
Average Mass 172.2212 g/mol

Note: The mass spectrometer will detect the protonated molecule [M+H]⁺ of the free base. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive ion mode ESI.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 1-Ethylindoline-6-carbonitrile hydrochloride by LC-MS.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis reconstitution reconstitution filtration Filter through 0.22 µm syringe filter reconstitution->filtration Ensure no particulates lc_column Reversed-Phase C18 Column filtration->lc_column dissolution Dissolve in appropriate solvent dissolution->reconstitution Dilute to working concentration sample 1-Ethylindoline-6-carbonitrile hydrochloride (solid) ionization Electrospray Ionization (ESI) Positive Mode lc_column->ionization mobile_phase Gradient elution (Water/Acetonitrile with Formic Acid) mobile_phase->lc_column analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ionization->analyzer detection MS1 Scan (Full Scan) MS2 Scan (Fragmentation) analyzer->detection mass_accuracy Confirm [M+H]⁺ detection->mass_accuracy fragmentation_analysis Elucidate structure detection->fragmentation_analysis quantification (Optional) Determine concentration detection->quantification fragmentation cluster_fragments Predicted Fragments precursor Precursor Ion [M+H]⁺ m/z 173.1073 fragment1 Loss of Ethylene C₉H₉N₂⁺ m/z 145.0760 precursor:f2->fragment1:f0 -C₂H₄ fragment2 Loss of HCN C₁₀H₁₂N⁺ m/z 146.0964 precursor:f2->fragment2:f0 -HCN fragment3 Loss of Ethyl Radical C₉H₈N₂⁺ m/z 144.0682 precursor:f2->fragment3:f0 -C₂H₅•

Sources

Application

The Strategic Utility of 1-Ethylindoline-6-carbonitrile Hydrochloride in Modern Drug Discovery: An Application Guide

Abstract In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 1-Ethylindoline-6-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 1-Ethylindoline-6-carbonitrile hydrochloride has emerged as a valuable heterocyclic intermediate, offering a unique structural motif that is increasingly leveraged in the design of sophisticated drug candidates. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this building block. We will explore its chemical attributes, delve into its role as a key precursor in the synthesis of the clinical candidate ORM-12741, and provide detailed, field-proven protocols for its utilization. The causality behind experimental choices and the inherent self-validating nature of the described methodologies are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indoline Scaffold and the Nitrile Moiety

The indoline scaffold, a saturated derivative of indole, is a privileged structure in medicinal chemistry, frequently found in a wide array of natural products and synthetic compounds with significant biological activity.[1][2] Its three-dimensional geometry and hydrogen bonding capabilities allow for intricate and high-affinity interactions with various biological targets. The incorporation of an ethyl group at the 1-position of the indoline ring system can enhance metabolic stability and modulate lipophilicity, crucial parameters in optimizing the pharmacokinetic profile of a drug candidate.

Furthermore, the nitrile group (a carbon triple-bonded to a nitrogen atom) is a versatile functional group in drug design. It is relatively stable in vivo and is not typically susceptible to metabolic degradation.[3] The nitrile moiety can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe specific binding pockets within a target protein. Its presence in a molecule can also influence electronic properties and bioavailability. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of medical conditions, underscoring the biocompatibility and therapeutic relevance of this functional group.[3]

Physicochemical Properties of 1-Ethylindoline-6-carbonitrile Hydrochloride

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValue
CAS Number 1187928-73-9
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Application Profile: A Key Intermediate in the Synthesis of ORM-12741

A notable and instructive application of 1-Ethylindoline-6-carbonitrile hydrochloride is its use as a pivotal intermediate in the synthesis of ORM-12741 , a potent and selective antagonist of the alpha-2C adrenoceptor. This receptor is implicated in the modulation of neurotransmitter release and has been identified as a promising target for the treatment of cognitive and psychiatric disorders, including Alzheimer's disease.[1]

The synthesis of ORM-12741 showcases the strategic utility of the 1-ethylindoline-6-carbonitrile moiety. The indoline core provides the foundational scaffold for the molecule, while the nitrile group serves as a synthetic handle for further elaboration into the final pharmacologically active compound.

Retrosynthetic Analysis and the Role of the Building Block

A retrosynthetic analysis of ORM-12741 reveals the critical role of 1-Ethylindoline-6-carbonitrile as a key starting material. The overall synthetic strategy involves the construction of the final molecule through a convergent synthesis, where the indoline portion and another key fragment are coupled in the later stages.

G ORM_12741 ORM-12741 Indoline_Amine 1-Ethyl-6-(aminomethyl)indoline derivative ORM_12741->Indoline_Amine Amide Bond Formation Side_Chain Carboxylic acid side chain ORM_12741->Side_Chain Indoline_Nitrile 1-Ethylindoline-6-carbonitrile Indoline_Amine->Indoline_Nitrile Nitrile Reduction

Caption: Retrosynthetic approach for ORM-12741 highlighting the key disconnection to 1-Ethylindoline-6-carbonitrile.

The nitrile group at the 6-position of the indoline ring is an essential precursor to the aminomethyl group in the final drug molecule. The reduction of this nitrile is a key synthetic transformation that enables the subsequent coupling with the carboxylic acid-containing side chain to form the final amide bond.

Experimental Protocols: Synthesis of a Key Intermediate for ORM-12741

The following protocols are based on established synthetic methodologies and are intended to provide a comprehensive guide for the utilization of 1-Ethylindoline-6-carbonitrile hydrochloride in the synthesis of a key downstream intermediate.

Protocol 1: Free-Basing of 1-Ethylindoline-6-carbonitrile Hydrochloride

Rationale: The hydrochloride salt is often the commercially available form due to its enhanced stability and ease of handling. For many organic reactions, particularly those involving organometallic reagents or strong bases, the free base form of the amine is required to avoid unwanted side reactions. This protocol describes a standard aqueous workup procedure to obtain the free base.

Materials:

  • 1-Ethylindoline-6-carbonitrile hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1-Ethylindoline-6-carbonitrile hydrochloride in deionized water in a separatory funnel.

  • Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel with gentle swirling until the cessation of effervescence is observed and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield 1-Ethylindoline-6-carbonitrile as a solid or oil.

Self-Validation: The successful conversion to the free base can be confirmed by the absence of the broad N-H stretch characteristic of the hydrochloride salt in the IR spectrum and a corresponding upfield shift of the aromatic protons in the ¹H NMR spectrum.

Protocol 2: Reduction of the Nitrile to a Primary Amine

Rationale: The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of ORM-12741. Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose.

Materials:

  • 1-Ethylindoline-6-carbonitrile (free base)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Ethylindoline-6-carbonitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH solution, and then more deionized water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate in vacuo to yield the crude (1-Ethylindolin-6-yl)methanamine. The product can be further purified by column chromatography if necessary.

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (around 3300-3400 cm⁻¹). ¹H NMR will show the appearance of a new singlet corresponding to the benzylic CH₂ protons of the aminomethyl group.

G Start 1-Ethylindoline-6-carbonitrile Hydrochloride Free_Base 1-Ethylindoline-6-carbonitrile (Free Base) Start->Free_Base Protocol 1: Free-Basing Reduction (1-Ethylindolin-6-yl)methanamine Free_Base->Reduction Protocol 2: Nitrile Reduction (e.g., LiAlH₄) Coupling Amide Coupling with Side Chain Reduction->Coupling Final_Product ORM-12741 Coupling->Final_Product

Caption: Synthetic workflow from 1-Ethylindoline-6-carbonitrile hydrochloride to ORM-12741.

Conclusion

1-Ethylindoline-6-carbonitrile hydrochloride is a strategically valuable building block for drug discovery, offering a robust indoline scaffold functionalized with a versatile nitrile group. Its successful application in the synthesis of the clinical candidate ORM-12741 underscores its importance as a key intermediate for accessing novel therapeutics targeting the central nervous system. The protocols detailed in this application note provide a practical framework for the utilization of this compound, emphasizing the rationale behind the experimental procedures to ensure reliable and reproducible outcomes in the research and development of next-generation pharmaceuticals.

References

  • Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational Psychiatry, 6(12), e970. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57359551, ORM-12741. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Kaivola, J., et al. (2011). Indoline derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

Sources

Method

Application Notes & Protocols for the Experimental Use of 1-Ethylindoline-6-carbonitrile hydrochloride in Neurological Research

For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Investigating a Novel Indoline Derivative in Neuroscience The indole scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating a Novel Indoline Derivative in Neuroscience

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with profound biological activities. In the realm of neurological research, indole derivatives are a subject of intense investigation due to their potential to modulate key pathological processes underlying neurodegenerative diseases. Many compounds from this class have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties. For instance, indole-3-carbinol and its derivatives have been shown to exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating antioxidant defense mechanisms.

1-Ethylindoline-6-carbonitrile hydrochloride is a novel synthetic compound belonging to the indoline family, a reduced form of indole. Its unique chemical structure warrants a systematic investigation into its potential as a modulator of neurological function. These application notes provide a comprehensive, step-by-step guide for the initial characterization of this compound, from fundamental in vitro cytotoxicity assessments to preliminary in vivo proof-of-concept studies. The protocols herein are designed to be self-validating and provide a logical framework for elucidating the compound's neuropharmacological profile.

PART 1: Compound Handling and Solution Preparation

Accurate and consistent preparation of the test compound is fundamental to the reproducibility of any experimental data. As a hydrochloride salt, 1-Ethylindoline-6-carbonitrile hydrochloride is expected to have good solubility in aqueous solutions. However, for cell-based assays, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice to ensure sterility and stability.

Protocol 1: Preparation of a 10 mM Master Stock Solution

Objective: To prepare a concentrated, sterile stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride for use in all subsequent experiments.

Materials:

  • 1-Ethylindoline-6-carbonitrile hydrochloride (MW: 208.69 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Chemical fume hood

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh a small amount (e.g., 5 mg) of 1-Ethylindoline-6-carbonitrile hydrochloride powder.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 5 mg (0.005 g): Volume = 0.005 / (208.69 * 0.01) = 0.002396 L = 2396 µL

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[2]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Note on DMSO Concentration: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.[2] Always prepare a vehicle control (media with the same final concentration of DMSO) in all experiments.

PART 2: In Vitro Characterization Workflow

The initial in vitro evaluation of a novel compound follows a tiered approach. The first step is to determine its intrinsic toxicity to neuronal cells. Subsequent experiments then investigate its potential to protect these cells from common pathological insults. Finally, mechanistic assays are employed to understand how the compound exerts its effects.

In_Vitro_Workflow cluster_0 Phase 1: Baseline Toxicity cluster_1 Phase 2: Neuroprotection cluster_2 Phase 3: Mechanism of Action P1_Start Neuronal Cell Line (e.g., SH-SY5Y) P1_Assay1 MTT Assay (Metabolic Activity) P1_Start->P1_Assay1 Treat with Compound (0.1-100 µM) P1_Assay2 LDH Assay (Membrane Integrity) P1_Start->P1_Assay2 Treat with Compound (0.1-100 µM) P1_Result Determine Non-Toxic Concentration Range P1_Assay1->P1_Result P1_Assay2->P1_Result P2_Model1 Oxidative Stress Model (H2O2 Treatment) P1_Result->P2_Model1 Use Safe Concentrations P2_Model2 Excitotoxicity Model (Glutamate Treatment) P1_Result->P2_Model2 Use Safe Concentrations P2_Result Assess Protective Efficacy P2_Model1->P2_Result Co-treat with Compound P2_Model2->P2_Result Co-treat with Compound P3_Assay1 DCFH-DA Assay (ROS Levels) P2_Result->P3_Assay1 If Protective P3_Assay2 Griess Assay (Nitric Oxide) P2_Result->P3_Assay2 If Protective P3_Result Elucidate Potential Antioxidant/Anti-inflammatory Effects P3_Assay1->P3_Result P3_Assay2->P3_Result In_Vivo_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Proof-of-Concept Efficacy Start Positive In Vitro Data Tox Acute Oral Toxicity Study (OECD Guideline 423) Start->Tox Tox_Result Determine Maximum Tolerated Dose (MTD) Tox->Tox_Result Model Induce Parkinson's Model (e.g., 6-OHDA in Rats) Tox_Result->Model Use Doses below MTD Treatment Administer Compound (at safe dose) Model->Treatment Behavior Behavioral Assessment (Rotarod Test) Treatment->Behavior Histo Post-mortem Analysis (Immunohistochemistry) Behavior->Histo Efficacy_Result Assess Neuroprotection and Functional Recovery Histo->Efficacy_Result

Figure 2: Workflow for preliminary in vivo studies.
Protocol 5: Acute Oral Toxicity Study

Objective: To determine the acute toxicity and estimate the maximum tolerated dose (MTD) of the compound in mice.

Methodology (based on OECD Guideline 423 - Acute Toxic Class Method): [3]1. Animals: Use healthy, young adult female mice (as they are often slightly more sensitive). [4]2. Housing: House animals in standard conditions (22±3°C, 50-60% humidity, 12h light/dark cycle) with free access to food and water. [3]3. Dosing:

  • Fast the animals overnight (withhold food, not water) before dosing. [3] * Administer the compound by oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). [4] * The procedure is stepwise, using 3 animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.
  • Observation: Observe animals closely for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) immediately after dosing and periodically for 14 days.
  • Endpoint: The primary endpoint is mortality. The data allows for the classification of the substance according to the Globally Harmonised System (GHS) and provides a basis for selecting doses for further studies. [5]
Protocol 6: Proof-of-Concept in a 6-OHDA Rodent Model of Parkinson's Disease

Rationale: The 6-hydroxydopamine (6-OHDA) rat model is a well-established neurotoxin-based model that causes degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. [6][7]It is suitable for testing the efficacy of potential neuroprotective agents.

Objective: To evaluate if the compound can mitigate motor deficits in a 6-OHDA-induced rat model of Parkinson's disease.

Methodology:

  • Model Induction:

    • Anesthetize adult male rats.

    • Perform stereotaxic surgery to inject 6-OHDA unilaterally into a key region of the dopaminergic system, such as the substantia nigra or medial forebrain bundle. This creates a "hemiparkinsonian" model. [6]2. Compound Administration:

    • Based on the results of Protocol 5, select one or two safe and well-tolerated doses.

    • Begin administration of the compound (e.g., via oral gavage or intraperitoneal injection) either before or after the 6-OHDA lesion, depending on whether the goal is to test for protective or restorative effects.

  • Behavioral Assessment (Rotarod Test):

    • Assess motor coordination and balance using an accelerating rotarod. * Training: Acclimate the rats to the rotarod for 2-3 days before the test day. [8] * Testing: Place the rat on the rod, which accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set time (e.g., 300 seconds). * Measurement: Record the latency to fall from the rod. [9] * Perform the test at baseline (before surgery) and at several time points after surgery and treatment.

  • Data Analysis: Compare the latency to fall between the vehicle-treated lesion group and the compound-treated lesion group. An increased latency to fall in the treated group suggests functional improvement.

An improvement in motor performance on the rotarod by the compound-treated group would provide strong preliminary evidence of in vivo efficacy, warranting further, more detailed investigation.

References

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166. Available at: [Link]

  • protocols.io. Rotarod-Test for Mice. (2024). Available at: [Link]

  • MDPI. Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). Available at: [Link]

  • PMC. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. (2025). Available at: [Link]

  • National Toxicology Program (NTP). OECD Test Guideline 401 - Acute Oral Toxicity. (1987). Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • PMC. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Available at: [Link]

  • Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. (2002). Available at: [Link]

  • Frontiers. Current and Emerging MR Methods and Outcome in Rodent Models of Parkinson's Disease: A Review. Available at: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). Rotarod. (2024). Available at: [Link]

  • Frontiers. Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Available at: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Available at: [Link]

  • ResearchGate. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. (2022). Available at: [Link]

  • MDPI. How Well Do Rodent Models of Parkinson's Disease Recapitulate Early Non-Motor Phenotypes? A Systematic Review. Available at: [Link]

  • ResearchGate. (PDF) Rotarod-Test for Mice v1. (2024). Available at: [Link]

  • Journal of Cell Science. Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. (2018). Available at: [Link]

  • ResearchGate. What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. (2012). Available at: [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Frontiers. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. (2020). Available at: [Link]

  • Arigo biolaboratories. ARG81192 Intracellular ROS Assay Kit (Fluorometric). Available at: [Link]

  • National Toxicology Program (NTP). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001). Available at: [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. Available at: [Link]

  • PMC. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Available at: [Link]

  • PMC. Measuring Motor Coordination in Mice. (2013). Available at: [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbonitrile. Available at: [Link]

  • Charles River Laboratories. Animal Models of Parkinson's Disease. Available at: [Link]

  • ResearchGate. (PDF) Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Available at: [Link]

  • PMC. New Developments in Genetic Rat Models of Parkinson's Disease. Available at: [Link]

  • International Mouse Phenotyping Consortium (IMPC). Rotarod Protocol. Available at: [Link]

  • ResearchGate. Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured.... Available at: [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025). Available at: [Link]

  • Scribd. OECD Acute Oral Toxicity Guidelines. Available at: [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. Available at: [Link]

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Application

Application Note: Protocol for Utilizing 1-Ethylindoline-6-carbonitrile hydrochloride in Cell-Based Assays

Introduction: The Therapeutic Potential of Indoline Scaffolds The indoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with signi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indoline Scaffolds

The indoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of the parent indole structure are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2][3] The unique electronic and structural features of the indoline scaffold allow it to interact with a variety of biological targets, making it a fertile ground for drug discovery.[3] 1-Ethylindoline-6-carbonitrile hydrochloride is a member of this promising class of compounds. While specific biological data for this molecule is not yet widely published, its structural similarity to other bioactive indolines suggests its potential as a modulator of cellular processes relevant to disease, particularly in oncology.

This application note provides a comprehensive guide for researchers and drug development professionals on the use of 1-Ethylindoline-6-carbonitrile hydrochloride in foundational cell-based assays. The protocols detailed herein are designed to facilitate the initial characterization of this compound's cytotoxic and anti-proliferative effects, providing a robust framework for its preclinical evaluation.

Compound Handling and Preparation

Proper handling and preparation of 1-Ethylindoline-6-carbonitrile hydrochloride are critical for obtaining reproducible and reliable experimental results.

Table 1: Physicochemical Properties of 1-Ethylindoline-6-carbonitrile hydrochloride

PropertyValueSource
CAS Number1187928-73-9[4]
Molecular FormulaC₁₁H₁₃ClN₂[4]
Molecular Weight208.69 g/mol [1]
AppearanceSolid (form may vary)N/A
SolubilitySoluble in DMSO, EthanolAssumed based on common practice for similar organic molecules
StorageStore at -20°C, desiccatedRecommended for long-term stability
Preparation of Stock Solutions

The accuracy of compound concentrations is paramount in cell-based assays. Follow this protocol for preparing a high-concentration stock solution that can be serially diluted to working concentrations.

  • Initial Solubilization: Due to the hydrochloride salt form, initial testing of solubility in sterile water or PBS is recommended. However, for a universal stock solution, Dimethyl Sulfoxide (DMSO) is the solvent of choice for most organic compounds in cell culture applications.

  • Stock Concentration: Prepare a 10 mM stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride in cell culture-grade DMSO.

    • Calculation: For a 10 mM stock, dissolve 2.087 mg of the compound in 1 mL of DMSO.

  • Vortexing and Aliquoting: Vortex the solution thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquoted stock solutions at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following protocols are designed to assess the fundamental impact of 1-Ethylindoline-6-carbonitrile hydrochloride on cell viability and proliferation. The choice of cell line is critical and should be guided by the specific research question. For general screening, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is recommended.

Protocol 1: Cytotoxicity Assessment using Resazurin-Based Assay

This assay measures the metabolic activity of viable cells, which is proportional to the cell number. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).

Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_dilution Prepare serial dilutions of compound add_compound Add compound dilutions to cells incubation_24h->add_compound compound_dilution->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_resazurin Add Resazurin reagent incubation_48_72h->add_resazurin incubation_1_4h Incubate for 1-4h add_resazurin->incubation_1_4h read_fluorescence Measure fluorescence (Ex/Em: 560/590 nm) incubation_1_4h->read_fluorescence

Caption: Workflow for the resazurin-based cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a 2X working concentration series of 1-Ethylindoline-6-carbonitrile hydrochloride in complete culture medium from the 10 mM DMSO stock. A typical 8-point dilution series might range from 200 µM down to 0.1 µM. Include a vehicle control (0.5% DMSO in medium) and a positive control for cell death (e.g., 10 µM doxorubicin).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 20 µL of a 0.15 mg/mL resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the fluorescence of treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Cell Proliferation Assessment using Crystal Violet Staining

This assay provides a simple and robust method to assess the effect of the compound on cell proliferation by staining the DNA of adherent cells.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the cytotoxicity assay protocol.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells with 100 µL of PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining:

    • Remove the fixative and wash the wells twice with PBS.

    • Add 100 µL of 0.5% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain. Shake the plate gently for 5 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Similar to the resazurin assay, normalize the absorbance of treated wells to the vehicle control to determine the relative cell proliferation.

Hypothesized Mechanism and Further Investigations

Given that many indole derivatives exhibit anticancer properties, it is plausible that 1-Ethylindoline-6-carbonitrile hydrochloride may interfere with key signaling pathways involved in cell survival and proliferation. A common mechanism for such compounds is the induction of apoptosis (programmed cell death).

Hypothetical Signaling Pathway

G compound 1-Ethylindoline-6- carbonitrile hydrochloride target Putative Target (e.g., Kinase, Tubulin) compound->target Inhibition caspase9 Caspase-9 target->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway modulated by the compound.

To explore this hypothesis, follow-up experiments could include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the cell cycle distribution by flow cytometry to identify cell cycle arrest.

  • Western Blotting: Probing for key apoptotic markers such as cleaved Caspase-3 and PARP.

Conclusion

1-Ethylindoline-6-carbonitrile hydrochloride represents a novel compound with potential for biological activity, stemming from its indoline core structure. The protocols outlined in this application note provide a foundational framework for the initial characterization of its effects on cancer cell lines. By systematically evaluating its cytotoxicity and anti-proliferative properties, researchers can generate the preliminary data necessary to guide further mechanistic studies and drug development efforts.

References

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available at: [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

  • National Center for Biotechnology Information. 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. Available at: [Link]

  • Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. Available at: [Link]

Sources

Method

Application Note & Protocol Guide: Foundational Solubility and Stability Assessment of 1-Ethylindoline-6-carbonitrile hydrochloride

Abstract This guide provides a comprehensive framework for conducting essential solubility and stability studies on 1-Ethylindoline-6-carbonitrile hydrochloride, a heterocyclic compound with potential applications in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting essential solubility and stability studies on 1-Ethylindoline-6-carbonitrile hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development.[1] The indoline scaffold is a privileged structure frequently found in biologically active compounds, making a thorough understanding of its physicochemical properties crucial for advancing any potential drug candidate.[1] This document outlines detailed, field-proven protocols for determining aqueous solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by international guidelines. The methodologies are designed to be self-validating and are supported by scientific principles and authoritative references to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early-Stage Profiling

1-Ethylindoline-6-carbonitrile hydrochloride is a specific derivative of the indoline heterocyclic system.[1][2] While public domain data on this particular molecule is scarce, the indole and indoline cores are central to a wide array of therapeutic agents, exhibiting activities ranging from anticancer to neurological modulation.[3] The journey from a promising lead compound to a viable drug product is contingent upon a robust understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[4][5]

This application note serves as a practical guide to establishing the foundational solubility and stability profile of 1-Ethylindoline-6-carbonitrile hydrochloride. As a hydrochloride salt, it is anticipated to have enhanced aqueous solubility compared to its free base, a common strategy in drug development.[6][7] However, this salt form can also introduce specific stability challenges, such as hygroscopicity and potential for disproportionation.[6][7] The subsequent protocols are therefore designed not just to generate data, but to build a comprehensive understanding of the molecule's behavior in environments relevant to its future development and application.

Physicochemical Characterization

A baseline characterization is the first step in any solubility or stability program. The following table summarizes key identifiers and predicted properties for 1-Ethylindoline-6-carbonitrile hydrochloride.

PropertyValueSource / Method
IUPAC Name 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochlorideChemical Nomenclature
CAS Number 1187928-73-9Chemical Abstracts Service[2][8]
Molecular Formula C₁₁H₁₃ClN₂Elemental Analysis[2]
Molecular Weight 208.69 g/mol Mass Spectrometry[2]
Appearance (Predicted) White to off-white crystalline solidGeneral observation for similar hydrochloride salts.
pKa (Predicted) ~4-5 (for the indoline nitrogen)Prediction based on indoline scaffold.

Comprehensive Solubility Assessment

Understanding the solubility of a compound is critical for predicting its absorption and for developing viable formulations. As a hydrochloride salt, 1-Ethylindoline-6-carbonitrile hydrochloride's solubility is expected to be pH-dependent.

Thermodynamic (Equilibrium) Solubility Protocol

This protocol determines the saturation solubility of the compound in a given solvent system at equilibrium.

Causality: Thermodynamic solubility represents the true equilibrium point and is essential for biopharmaceutical classification (BCS) and for understanding the maximum achievable concentration in a formulation. The shake-flask method is the gold standard for this determination.

Methodology:

  • Preparation: Add an excess amount of 1-Ethylindoline-6-carbonitrile hydrochloride to a series of vials containing different aqueous media (e.g., purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sampling & Analysis: Carefully collect an aliquot from the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Kinetic Solubility Protocol

This high-throughput method assesses the solubility of a compound from a concentrated stock solution, which is more representative of early drug discovery screening.

Causality: Kinetic solubility measures the point at which a compound precipitates when added from a DMSO stock to an aqueous buffer. This is highly relevant for in vitro biological assays where compounds are often introduced in this manner.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Solubility Data Summary (Illustrative)
MediumTemperatureThermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Purified Water25°C[Insert Experimental Value][Insert Value]
0.1 N HCl (pH ~1)37°C[Insert Experimental Value][Insert Value]
Acetate Buffer (pH 4.5)37°C[Insert Experimental Value][Insert Value]
PBS (pH 7.4)37°C[Insert Experimental Value][Insert Value]

Stability Indicating Studies & Forced Degradation

A stability-indicating analytical method is crucial for separating the intact drug from any degradation products. Forced degradation studies are the cornerstone of developing such a method and understanding the intrinsic stability of the molecule.[4][10] These studies subject the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[4][6][10]

Development of a Stability-Indicating HPLC Method

Causality: A robust HPLC method is required to resolve the parent compound from all potential degradation products, ensuring that any measured decrease in concentration is accurately attributed to degradation. Ion-suppression reversed-phase HPLC is often suitable for polar compounds like indole derivatives.[9]

Illustrative HPLC Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan).

  • Column Temperature: 30°C

Forced Degradation Protocol

Causality: This protocol intentionally degrades the sample to ensure the analytical method can detect and resolve the resulting impurities. The conditions are based on ICH guidelines.[4][10][11]

Methodology:

  • Sample Preparation: Prepare solutions of 1-Ethylindoline-6-carbonitrile hydrochloride (e.g., 1 mg/mL) in a suitable solvent.[12]

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[4][10]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[4][10]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Stress (Solid): Store solid compound at 80°C for 72 hours.[6][7]

    • Thermal Stress (Solution): Heat solution at 60°C for 72 hours.

    • Photostability (Solution & Solid): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[10]

  • Neutralization & Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method alongside an unstressed control sample.

  • Peak Purity: Perform peak purity analysis (e.g., using a Diode Array Detector) to confirm that the parent peak is free from co-eluting degradants.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (Solid & Solution, 60-80°C) API->Thermal Photo Photostability (ICH Q1B Light) API->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/DAD Analysis Neutralize->HPLC Report Identify Degradation Pathways & Validate Method HPLC->Report

Caption: Workflow for conducting forced degradation studies.

Forced Degradation Data Summary (Illustrative)
Stress Condition% Assay of Parent Compound% Total DegradationNumber of DegradantsComments
Control (Unstressed)99.8%0.2%1 (minor)Baseline purity.
0.1 N HCl, 60°C, 24h85.2%14.6%3Significant degradation. Potential hydrolysis of the nitrile group.
0.1 N NaOH, 60°C, 24h78.9%20.9%4Most significant degradation; suggests base liability.
3% H₂O₂, RT, 24h98.5%1.3%2Minor oxidative degradation.
Thermal (Solid), 80°C99.5%0.5%1Stable in solid form at elevated temperatures.
Photostability (ICH)99.1%0.7%2Minor degradation upon light exposure.

Formal Stability Studies

Once the stability-indicating method is established, formal stability studies can be initiated according to ICH Q1A(R2) guidelines to determine the retest period and recommended storage conditions.[11]

Long-Term and Accelerated Stability Protocol

Causality: This protocol evaluates the stability of the drug substance under recommended storage conditions (long-term) and under elevated temperature and humidity (accelerated) to predict the shelf-life.[7]

Methodology:

  • Batch Selection: Use a single, representative batch of 1-Ethylindoline-6-carbonitrile hydrochloride.[10]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, and 6 months for accelerated).[7]

  • Testing: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products/purity

    • Water content (e.g., by Karl Fischer titration)

Workflow for Formal Stability Testing

Stability_Testing_Workflow cluster_storage ICH Storage Conditions cluster_pull Sampling Time Points Start Single Batch of API LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated T0 T=0 LongTerm->T0 Pull Samples T3 T=3 mo LongTerm->T3 Pull Samples T6 T=6 mo LongTerm->T6 Pull Samples T_Long ...up to 24+ mo LongTerm->T_Long Pull Samples Accelerated->T0 Pull Samples Accelerated->T3 Pull Samples Accelerated->T6 Pull Samples Analysis Full Analysis: - Appearance - Assay (HPLC) - Purity/Impurities - Water Content T0->Analysis T3->Analysis T6->Analysis T_Long->Analysis Report Data Evaluation & Shelf-Life Determination Analysis->Report

Caption: Workflow for formal ICH stability studies.

Conclusion and Forward Look

The protocols detailed in this guide provide a robust and scientifically grounded approach to characterizing the fundamental solubility and stability of 1-Ethylindoline-6-carbonitrile hydrochloride. Executing these studies is a non-negotiable step in the early-phase development of any potential drug candidate. The data generated will directly inform critical decisions in medicinal chemistry, formulation development, and clinical trial design. While the illustrative data suggests potential liabilities to base-catalyzed hydrolysis, a full experimental program is required to confirm these findings and establish a comprehensive stability profile.

References

  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. (n.d.). Benchchem.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 19, 2026, from [Link]

  • Lochmüller, C. H., & Hangac, H. H. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved January 19, 2026, from [Link]

  • Application Notes and Protocols: Chlorothen Hydrochloride Solution Preparation and Stability. (n.d.). Benchchem.
  • Forced degradation studies. (2016). MedCrave online.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An In-depth Technical Guide to the Structural and Chemical Isomers of Indole. (n.d.). Benchchem.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved January 19, 2026, from [Link]

  • Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). NIH. Retrieved January 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride

Welcome to the technical support center for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

I. Overview of the Synthetic Pathway

The synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride is typically approached as a three-stage process. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway A Starting Material (e.g., 6-Bromoindole or Indole-6-carbonitrile) B Step 1: Formation of Indoline-6-carbonitrile A->B Reduction or Cyanation C Step 2: N-Ethylation B->C EtI, Base D 1-Ethylindoline-6-carbonitrile C->D Reaction Completion E Step 3: Salt Formation D->E HCl F Final Product: 1-Ethylindoline-6-carbonitrile HCl E->F Precipitation

Caption: General synthetic workflow for 1-Ethylindoline-6-carbonitrile hydrochloride.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered at each stage of the synthesis.

Stage 1: Synthesis of Indoline-6-carbonitrile

The primary challenge in this initial stage is the clean and efficient formation of the indoline-6-carbonitrile intermediate. Two common routes are the reduction of indole-6-carbonitrile or the cyanation of a 6-haloindoline.

Q1: I am attempting to reduce indole-6-carbonitrile to indoline-6-carbonitrile, but I am seeing low yields and a mixture of products. What could be going wrong?

A1: The reduction of the indole ring to an indoline in the presence of a nitrile group can be challenging due to the potential for over-reduction or reduction of the nitrile itself. The choice of reducing agent and reaction conditions is critical.

  • Potential Issue: Reduction of the Nitrile Group.

    • Explanation: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the indole double bond and the nitrile to an amine. Catalytic hydrogenation with catalysts like Raney Nickel at high pressure and temperature can also lead to nitrile reduction.

    • Troubleshooting:

      • Use a Milder Reducing Agent: Sodium borohydride in the presence of an acid like trifluoroacetic acid (TFA) is a well-established method for the selective reduction of indoles to indolines.[1][2] The acid activates the indole ring towards reduction without typically affecting the nitrile group under controlled conditions.

      • Catalytic Hydrogenation under Controlled Conditions: If using catalytic hydrogenation, opt for a catalyst like Platinum on carbon (Pt/C) under acidic conditions (e.g., with p-toluenesulfonic acid in water) and carefully control the hydrogen pressure and temperature to favor the reduction of the indole ring.[3]

  • Potential Issue: Incomplete Reaction.

    • Explanation: The electron-withdrawing nature of the nitrile group can deactivate the indole ring, making it less susceptible to reduction compared to unsubstituted indole.

    • Troubleshooting:

      • Increase Reaction Time or Temperature: Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature.

      • Ensure Acidic Conditions: When using NaBH₄/TFA, the acid is crucial for activating the indole. Ensure a sufficient amount of acid is present.

Q2: I am trying to synthesize indoline-6-carbonitrile from 6-bromoindoline via a Rosenmund-von Braun reaction, but the reaction is sluggish and purification is difficult. Are there better alternatives?

A2: The classic Rosenmund-von Braun reaction, which uses copper(I) cyanide at high temperatures, is known for its harsh conditions and challenging workup.[4][5]

  • Potential Issue: Harsh Reaction Conditions and Low Yields.

    • Explanation: High temperatures (often >150 °C) are typically required, which can lead to decomposition of the starting material or product. The use of polar, high-boiling solvents like DMF or pyridine complicates product isolation.

    • Troubleshooting:

      • Modern Catalytic Cyanation: Consider a palladium-catalyzed cyanation reaction. These methods often proceed under milder conditions and with lower catalyst loadings. Using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can also be advantageous.[6]

      • Ligand-Promoted Rosenmund-von Braun: The addition of ligands, such as picolinamides, can accelerate the copper-catalyzed cyanation, allowing for lower reaction temperatures (100–120 °C) and improving yields.[7]

  • Potential Issue: Difficult Purification.

    • Explanation: The formation of copper-nitrile complexes can make product isolation difficult.

    • Troubleshooting:

      • Workup with a Quenching Agent: During workup, washing the reaction mixture with an aqueous solution of a ligand like ethylenediamine or ammonia can help to break up copper complexes and facilitate the extraction of the desired nitrile into the organic phase.

      • Silica Gel Chromatography: Purification by column chromatography is often necessary. A gradient elution with a solvent system like hexanes/ethyl acetate is a good starting point.

Stage 2: N-Ethylation of Indoline-6-carbonitrile

This step involves the alkylation of the secondary amine of the indoline ring with an ethylating agent.

Q3: My N-ethylation of indoline-6-carbonitrile is very slow and gives a low yield of the desired product. How can I improve this?

A3: The nucleophilicity of the indoline nitrogen is reduced by the electron-withdrawing effect of the 6-carbonitrile group, which can slow down the rate of N-alkylation.

  • Potential Issue: Decreased Nucleophilicity of the Indoline Nitrogen.

    • Explanation: The -CN group pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom, making it a weaker nucleophile.

    • Troubleshooting:

      • Use a Stronger Base: A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will deprotonate the indoline nitrogen to form the more nucleophilic indolide anion, which will then react more readily with the ethylating agent (e.g., ethyl iodide or ethyl bromide).

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions.

      • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like potassium carbonate in a two-phase system can also be effective.

Q4: I am observing a significant amount of a side product that I suspect is the over-alkylated quaternary ammonium salt. How can I prevent this?

A4: Over-alkylation is a common side reaction when alkylating amines, as the tertiary amine product is often more nucleophilic than the starting secondary amine.

  • Potential Issue: Formation of 1,1-Diethylindolinium-6-carbonitrile Salt.

    • Explanation: The desired product, 1-ethylindoline-6-carbonitrile, can react with another equivalent of the ethylating agent to form the quaternary ammonium salt.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of the indoline-6-carbonitrile relative to the ethylating agent. A 1:1 or 1.1:1 ratio of amine to alkylating agent is a good starting point.

      • Slow Addition of the Alkylating Agent: Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.

      • Monitor the Reaction Closely: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation.

ParameterRecommended ConditionRationale
Base NaH or K₂CO₃ with a phase-transfer catalystEnsures deprotonation to a more reactive nucleophile.
Solvent DMF or THF (anhydrous)Aprotic polar solvents that solvate the cation.
Ethylating Agent Ethyl iodide or ethyl bromideGood leaving groups for Sₙ2 reaction.
Stoichiometry ~1.1 eq. indoline to 1.0 eq. ethylating agentMinimizes over-alkylation.
Temperature Room temperature to 60 °CBalances reaction rate and side product formation.
Table 1: Recommended Conditions for N-Ethylation.
Stage 3: Formation of 1-Ethylindoline-6-carbonitrile Hydrochloride

The final step is the conversion of the free base into its hydrochloride salt to improve stability and handling properties.

Q5: When I try to precipitate the hydrochloride salt by adding HCl, my product "oils out" instead of forming a crystalline solid. What should I do?

A5: The formation of an oil or "goo" instead of a crystalline solid is a common issue in salt formation and is often related to the solvent system and the rate of precipitation.

  • Potential Issue: Product Oiling Out.

    • Explanation: The hydrochloride salt may be highly soluble in the reaction solvent, or it may be precipitating too quickly, preventing the formation of an ordered crystal lattice. The presence of impurities can also inhibit crystallization.

    • Troubleshooting:

      • Choice of Solvent: Dissolve the purified free base in a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of a good solvent (like methanol or ethanol) and a poor solvent (like hexanes or diethyl ether).

      • Slow Addition of HCl: Use a solution of HCl in a solvent like diethyl ether or dioxane and add it dropwise to a stirred solution of the free base.

      • Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. You can also try removing the solvent under reduced pressure and then triturating the resulting oil with a non-polar solvent like hexanes or pentane.

Q6: My final hydrochloride salt product is very hygroscopic and difficult to handle. Is there a way to mitigate this?

A6: The hygroscopicity of amine hydrochloride salts can be a problem, especially if the compound is amorphous.

  • Potential Issue: Hygroscopic Nature of the Salt.

    • Explanation: The salt readily absorbs moisture from the atmosphere, which can make it difficult to weigh accurately and can affect its stability.

    • Troubleshooting:

      • Ensure a Crystalline Product: A well-defined crystalline solid is generally less hygroscopic than an amorphous powder. The troubleshooting steps for "oiling out" can help in obtaining a crystalline product.

      • Drying and Storage: Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. Store the product in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere (e.g., nitrogen or argon).

Salt_Formation_Troubleshooting A 1-Ethylindoline-6-carbonitrile (Free Base) B Dissolve in appropriate solvent (e.g., Et₂O, EtOAc) A->B C Add HCl solution dropwise B->C D Product 'Oils Out' C->D Problem E Crystalline Solid Precipitates C->E Success D->B Troubleshoot: Change solvent, Triturate F Filter, Wash, and Dry under Vacuum E->F G Final Product is Hygroscopic F->G Problem H Store in Desiccator under Inert Atmosphere G->H Solution

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Ethylindoline-6-carbonitrile hydrochloride

Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this specific indoline derivative. Here, we address common challenges in a direct question-and-answer format, blending fundamental chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 1-Ethylindoline-6-carbonitrile hydrochloride is showing low or no conversion. What is the most likely cause?

A1: The most common issue is the acidic nature of the starting material. As a hydrochloride salt, the nitrogen atom of the indoline ring is protonated, rendering it non-nucleophilic. For reactions requiring a nucleophilic nitrogen (e.g., N-acylation, N-alkylation, or coupling reactions), this proton must be removed to generate the free base form of the indoline.

Core Insight: The indoline nitrogen's lone pair is unavailable for reaction when it exists as an ammonium salt. The equilibrium between the salt and the free base must be shifted to favor the reactive, neutral form.

Troubleshooting Steps:

  • In-Situ Base Addition: The addition of a suitable base is critical. Add at least one equivalent of a non-nucleophilic base to your reaction mixture to neutralize the hydrochloride and liberate the free indoline. For many reactions, using a slight excess (1.1–1.5 equivalents) can be beneficial.

  • Base Selection: The choice of base is paramount and depends on the specific reaction's sensitivity to base strength and nucleophilicity.

    • For general applications: Use tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • For reactions requiring stronger, non-nucleophilic conditions: Consider inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly in polar aprotic solvents like DMF or acetonitrile.[1]

    • Avoid strong, nucleophilic bases (e.g., NaOH, KOH) unless saponification of the nitrile group is the desired outcome.[2]

  • Pre-neutralization: For sensitive reactions, you can perform a liquid-liquid extraction before starting. Dissolve the hydrochloride salt in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer and use the resulting solution of the free base directly.

Q2: I'm observing an unexpected side product corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A2: The nitrile group (-C≡N) on the aromatic ring is susceptible to hydrolysis, converting it to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic conditions, especially at elevated temperatures.[3][4][5]

Core Insight: Hydrolysis is often catalyzed by the presence of water and strong acids or bases. The hydrochloride salt itself can create an acidic environment if not properly neutralized.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry your solvent over molecular sieves or by distillation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Re-evaluate Your Base: If using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of water, hydrolysis is highly probable.[2] Switch to a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or an organic amine like DIPEA.

  • Control Reaction Temperature: High temperatures accelerate the rate of hydrolysis.[2][3] If your primary reaction allows, run it at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to stop it before significant hydrolysis occurs.

  • pH Control During Work-up: During aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and proceed with extraction promptly.

Condition Primary Consequence Recommended Action
Strong Aqueous Acid (e.g., HCl) + HeatRapid hydrolysis of nitrile to carboxylic acid.[3][5]Use aprotic conditions. If acidic catalysis is needed, consider a Lewis acid.
Strong Aqueous Base (e.g., NaOH) + HeatHydrolysis of nitrile to carboxylate salt.[2]Replace with a non-nucleophilic, anhydrous base like K₂CO₃ or DIPEA.
Presence of Water (even trace amounts)Slow hydrolysis, exacerbated by heat or catalysts.Use anhydrous solvents and operate under an inert atmosphere.
Q3: My reaction is sluggish, and even with a base, the starting material solubility is poor. What can I do?

A3: 1-Ethylindoline-6-carbonitrile hydrochloride, being a salt, often has better solubility in polar protic solvents, while the corresponding free base is more soluble in less polar organic solvents. A sluggish reaction can be a result of poor solubility of either the starting material or the base in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.

Core Insight: For a reaction to proceed efficiently, all components must have sufficient solubility in the reaction medium to interact.

Solvent & Reagent Optimization Protocol:

  • Solvent Screening: Test the solubility of your free base (after neutralization) in a range of common solvents. Polar aprotic solvents are often a good starting point for reactions involving indolines.[6]

    • Good candidates: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM).

    • Consider solvent properties: For Sₙ2-type reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophilic anion, increasing reactivity.[7]

  • Base-Solvent Compatibility: Ensure your chosen base is soluble in the reaction solvent. For example, K₂CO₃ has low solubility in THF but is more effective in DMF or MeCN, sometimes with a phase-transfer catalyst. Organic bases like TEA and DIPEA are generally soluble in a wide range of organic solvents.

  • Increase Temperature: If the reaction kinetics are slow due to factors other than solubility, carefully increasing the temperature can help. Monitor closely for the formation of degradation or side products, such as the hydrolysis of the nitrile.[2]

  • Use a Phase-Transfer Catalyst (PTC): If you must use an inorganic base in a non-polar solvent, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the base anion into the organic phase, dramatically increasing the reaction rate.

Q4: I am attempting a reaction at the indoline aromatic ring (e.g., Friedel-Crafts, halogenation). Why am I getting complex mixtures or no reaction at the desired position?

A4: The indoline ring system presents multiple reactive sites. The nitrogen atom is a powerful activating group, directing electrophilic aromatic substitution primarily to the C5 and C7 positions. However, the reactivity of the indoline nitrogen itself and the C3 position can lead to undesired side reactions.[8]

Core Insight: The reactivity of indoline is complex. The nitrogen lone pair participates in the aromatic system, strongly activating the benzene ring. However, the nitrogen itself remains nucleophilic, and the molecule can be sensitive to oxidation.

Workflow for Electrophilic Aromatic Substitution:

cluster_0 Decision & Preparation cluster_1 Reaction & Outcome Start Reaction Goal: Electrophilic Aromatic Substitution Protect_N Protect Indoline Nitrogen? (e.g., with Boc, Ac) Start->Protect_N Protect_Yes Perform N-Protection (e.g., Boc₂O, DMAP) Protect_N->Protect_Yes Yes Protect_No Proceed with Free N-H Protect_N->Protect_No No Reaction Perform Electrophilic Substitution (e.g., NBS, AcCl/AlCl₃) Protect_Yes->Reaction Protect_No->Reaction Deprotection Deprotect Nitrogen (e.g., TFA for Boc) Reaction->Deprotection If Protected Product Desired Product Reaction->Product If Unprotected Side_Products Side Products: - N-Substitution - Oxidation to Indole - Polymerization Reaction->Side_Products Deprotection->Product

Caption: Workflow for electrophilic aromatic substitution on the indoline ring.

Key Considerations:

  • N-Protection: To prevent side reactions at the nitrogen, consider protecting it with a suitable group like tert-butyloxycarbonyl (Boc) or an acetyl (Ac) group. This temporarily removes the nitrogen's nucleophilicity and directs electrophiles exclusively to the aromatic ring. The protecting group can be removed in a subsequent step.

  • Oxidation Sensitivity: Indolines can be easily oxidized to the corresponding indoles, especially in the presence of certain electrophiles or oxidizing agents.[9] Running the reaction under an inert atmosphere and at low temperatures can mitigate this.

  • Choice of Lewis Acid: For Friedel-Crafts type reactions, the Lewis acid (e.g., AlCl₃) can complex with the indoline nitrogen, deactivating the ring. Using milder Lewis acids or a protected indoline substrate is often necessary.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.a.). Calvin Digital Commons. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • Process for hydrolysis of nitriles. (1975). Google Patents (US3920670A).
  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. Retrieved from [Link]

  • Reaction of Indole. (2021). YouTube. Retrieved from [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. (2024). R Discovery. Retrieved from [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). National Center for Biotechnology Information (PubMed). Retrieved from [Link]

  • Selected optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (n.d.). Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Indoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. (n.d.). ResearchGate. Retrieved from [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • 1H-indole-6-carbonitrile. (n.d.). National Center for Biotechnology Information (PubChem). Retrieved from [Link]

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. (2013). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Synthesis of indolizine-1-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-Ethylindoline-6-carbonitrile hydrochloride, and what are the critical control points?

A1: The synthesis typically involves a two-step process: the N-alkylation of 6-cyanoindoline followed by salt formation.

  • Step 1: N-Alkylation of 6-Cyanoindoline: This step introduces the ethyl group onto the nitrogen of the indoline ring. A common method is the reaction of 6-cyanoindoline with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.[1][2][3] The choice of base and solvent is critical to prevent side reactions.[1]

  • Step 2: Hydrochloride Salt Formation: The resulting 1-ethylindoline-6-carbonitrile is then treated with hydrochloric acid to form the stable hydrochloride salt.

Critical Control Points:

  • Purity of Starting Materials: Ensure the 6-cyanoindoline is free from significant impurities, as these can be carried through the synthesis.

  • Reaction Conditions for N-Alkylation: Temperature, reaction time, and the stoichiometry of reagents must be carefully controlled to minimize the formation of over-alkylation and C-alkylation products.[1][4]

  • pH Control during Salt Formation: Precise control of pH is necessary to ensure complete conversion to the hydrochloride salt without promoting hydrolysis of the nitrile group.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may arise during the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, their likely causes, and recommended solutions.

Issue 1: Presence of Unreacted 6-Cyanoindoline

  • Question: My final product shows a significant amount of the starting material, 6-cyanoindoline. What could be the cause, and how can I improve the conversion?

  • Answer: Incomplete reaction is a common issue and can often be traced back to several factors:

    • Insufficient Base: The N-H of an indoline is not highly acidic and requires a sufficiently strong base for complete deprotonation, which activates it for alkylation.[1] If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Poor Quality Ethylating Agent: The ethylating agent may have degraded over time. It's advisable to use a fresh or properly stored reagent.

    • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to other impurities.

  • Troubleshooting Protocol:

    • Verify Base Strength and Stoichiometry: Use a base such as potassium carbonate or sodium hydride. Ensure at least one equivalent of the base is used.

    • Check Reagent Quality: Use a fresh bottle of the ethylating agent.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.

    • Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may drive it to completion.

Issue 2: Formation of 1,3-Diethylindoline-6-carbonitrile (Over-alkylation)

  • Question: I am observing a C-alkylated impurity, likely at the C3 position. How can I prevent this?

  • Answer: C3-alkylation is a known side reaction in the alkylation of indolines, especially when the nitrogen is already substituted.[1][2][3] The C3 position of the indoline ring has some nucleophilic character, which can compete with the nitrogen for the ethylating agent.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a minimal excess of the ethylating agent (e.g., 1.05-1.1 equivalents).

    • Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise to the reaction mixture can help maintain a low concentration and favor N-alkylation over C-alkylation.[1]

    • Lower Reaction Temperature: C-alkylation is often more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve the selectivity for N-alkylation.

Issue 3: Hydrolysis of the Nitrile Group to 1-Ethylindoline-6-carboxylic Acid

  • Question: My final product is contaminated with a more polar impurity which I suspect is the carboxylic acid. How is this formed and how can I avoid it?

  • Answer: The cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and heat.[5][6][7][8] This can occur during the N-alkylation step if aqueous bases are used, or more commonly during the acidic workup or hydrochloride salt formation if the conditions are too harsh.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure the N-alkylation reaction is carried out under anhydrous conditions to the extent possible.

    • Careful pH Control during Workup: When neutralizing the reaction mixture or forming the hydrochloride salt, avoid prolonged exposure to strong acidic or basic aqueous solutions, especially at elevated temperatures.

    • Temperature Control: Perform the hydrochloride salt formation at a controlled, lower temperature.

Impurity Profile Summary

Impurity Name Structure Typical Formation Stage Analytical Detection
6-CyanoindolineStarting MaterialIncomplete ReactionHPLC, LC-MS, NMR
1,3-Diethylindoline-6-carbonitrileC-Alkylation ProductN-AlkylationHPLC, LC-MS, NMR
1-Ethylindoline-6-carboxylic AcidHydrolysis ProductWorkup/Salt FormationHPLC, LC-MS, NMR

Experimental Protocols

Protocol 1: N-Alkylation of 6-Cyanoindoline
  • To a stirred solution of 6-cyanoindoline in a suitable aprotic solvent (e.g., DMF, acetonitrile), add 1.2 equivalents of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 1.1 equivalents of an ethylating agent (e.g., ethyl iodide).

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-ethylindoline-6-carbonitrile.

Protocol 2: Hydrochloride Salt Formation
  • Dissolve the crude 1-ethylindoline-6-carbonitrile in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of hydrochloric acid in isopropanol or bubble HCl gas through the solution until the pH is acidic.

  • Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain 1-Ethylindoline-6-carbonitrile hydrochloride.

Visualizing Impurity Formation Pathways

Impurity_Formation SM 6-Cyanoindoline (Starting Material) Product 1-Ethylindoline-6-carbonitrile (Desired Product) SM->Product N-Alkylation (Et-X, Base) HCl_Salt 1-Ethylindoline-6-carbonitrile HCl (Final Product) Product->HCl_Salt HCl C_Alkylation 1,3-Diethylindoline-6-carbonitrile (C-Alkylation Impurity) Product->C_Alkylation Over-alkylation (Excess Et-X) Hydrolysis 1-Ethylindoline-6-carboxylic Acid (Hydrolysis Impurity) HCl_Salt->Hydrolysis Hydrolysis (H₂O, Heat)

Caption: Key pathways in the synthesis and impurity formation.

Analytical Methods for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the reaction progress and quantifying the purity of the final product.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

Ion suppression-reversed-phase HPLC can be particularly effective for separating substituted indole derivatives.[9] For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS and NMR are invaluable.[10][11]

References

  • Chemguide. hydrolysis of nitriles. [Link]

  • Chemistry LibreTexts. (2023-01-23). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • JoVE. (2025-05-22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022-04-13). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Kundu, S. et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. J. Org. Chem., 87, 5603-5616. [Link]

  • ResearchGate. Scope of the N‐alkylation of indolines with alcohols. [Link]

  • ResearchGate. (2017-12-18). What do common indole impurities look like?. [Link]

  • ResearchGate. (2025-08-30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Anal Biochem, 165(2), 300-8. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Indoles. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • AMSbiopharma. (2025-09-22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • Wikipedia. Indole. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • ResearchGate. (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. [Link]

  • Technical Disclosure Commons. (2025-01-20). Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. [Link]

  • NIH. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146. [Link]

Sources

Optimization

Technical Support Center: 1-Ethylindoline-6-carbonitrile Hydrochloride

Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experimental results, develop robust analytical methods, and design stable formulations.

The information herein is synthesized from established chemical principles of indoline, nitrile, and N-alkyl amine functionalities, and framed within the context of regulatory expectations for stability testing, such as the ICH Q1A(R2) guidelines.[1][2][3]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential degradation pathways and offering systematic solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Scenario: You've prepared a stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride in an aqueous buffer for a cellular assay. Over the course of the experiment (24-48 hours), you observe a progressive loss of the compound's expected biological effect.

Potential Cause: This is likely due to the hydrolytic degradation of the 6-carbonitrile group. Nitriles are susceptible to hydrolysis under both acidic and basic conditions, which converts them first to an amide and then to a carboxylic acid.[4][5][6] This transformation significantly alters the electronic and steric properties of the molecule, likely reducing its affinity for its biological target.

Troubleshooting Workflow:

  • pH Analysis: Measure the pH of your stock solution and your final assay medium. The rate of nitrile hydrolysis is pH-dependent.

  • Forced Degradation Simulation: Prepare fresh solutions of the compound in buffers of varying pH (e.g., pH 4, 7, and 9). Incubate them under the same conditions as your experiment (temperature, time).

  • Analytical Monitoring: At various time points (e.g., 0, 8, 24, 48 hours), analyze the samples using a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

  • Data Interpretation:

    • Look for a decrease in the peak area of the parent compound.

    • Watch for the appearance of new, more polar peaks, which could correspond to the amide intermediate (Degradant A) or the final carboxylic acid (Degradant B).

Corrective Actions:

  • pH Optimization: If degradation is confirmed, adjust the pH of your assay buffer to a range where the compound shows maximal stability.

  • Fresh Preparations: Prepare stock solutions immediately before use and minimize their time in aqueous media.

  • Solvent Choice: For long-term storage, use aprotic, anhydrous organic solvents like DMSO or DMF and store at -20°C or -80°C.

Issue 2: Appearance of a Yellow or Brown Color in Solution

Scenario: Your stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride, initially colorless, develops a distinct yellow or brown tint upon storage, especially when exposed to light or air.

Potential Cause: This discoloration is a classic indicator of oxidation. The indoline ring system, particularly the nitrogen and the adjacent benzylic carbons, is susceptible to oxidation.[7][8] The tertiary amine of the indoline can be oxidized to an N-oxide (Degradant C), or the indoline ring can be oxidized to the corresponding indole. Further oxidation can lead to the formation of colored polymeric species.

Troubleshooting Workflow:

G

  • Controlled Environment Study:

    • Prepare several aliquots of the solution.

    • Store one under an inert atmosphere (e.g., sparged with nitrogen or argon).

    • Store another exposed to ambient air.

    • To a third, add a small amount of a mild oxidizing agent like 3% hydrogen peroxide.[1]

    • Protect half of the samples from light.

  • Analytical Correlation: Monitor the samples over time using HPLC-MS. Correlate the appearance of the color with the emergence of new peaks. An N-oxide degradant would have a mass increase of 16 Da (M+16).

  • Photostability Check: Compare the light-exposed vs. light-protected samples to determine if the degradation is photolytically driven, as required by ICH Q1B guidelines.[9]

Corrective Actions:

  • Inert Atmosphere: Store solutions and solid material under nitrogen or argon.

  • Light Protection: Use amber vials or wrap containers in foil.

  • Antioxidants: For formulation development, consider the inclusion of antioxidants, but verify their compatibility with the compound and intended application.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 1-Ethylindoline-6-carbonitrile hydrochloride?

Based on its chemical structure, there are two primary degradation pathways:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) function can hydrolyze to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This is often catalyzed by acidic or basic conditions.[10][11]

  • Oxidation of the Indoline Ring: The tertiary amine within the indoline ring is a prime site for oxidation, leading to the formation of an N-oxide. The indoline ring itself can also be dehydrogenated to form the more aromatic indole structure.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent {1-Ethylindoline-6-carbonitrile|M.W. = X} Amide {Degradant A|1-Ethylindoline-6-carboxamide|+ H2O} Parent->Amide H+/OH- Noxide {Degradant C|1-Ethyl-6-cyanoindoline N-oxide|+ [O]} Parent->Noxide [O] Acid {Degradant B|1-Ethylindoline-6-carboxylic acid|+ H2O} Amide->Acid H+/OH-

Q2: What are the ideal storage conditions for this compound?

  • Solid State: Store the hydrochloride salt in a tightly sealed container at low temperature (e.g., 2-8°C or -20°C) and protected from light and moisture. The salt form is generally more stable than the free base.

  • In Solution: For long-term storage, use anhydrous, aprotic solvents like DMSO. Prepare aqueous solutions fresh for each experiment. If aqueous stocks must be stored for a short period, store them frozen at -80°C and minimize freeze-thaw cycles.

Q3: How do I perform a forced degradation study for this compound?

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[1][2][3] The goal is typically to achieve 5-20% degradation.[1][12]

Stress ConditionTypical ProtocolPotential Degradant(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradant A, Degradant B
Base Hydrolysis 0.1 M NaOH at room temp for 8-24 hoursDegradant A, Degradant B
Oxidation 3% H₂O₂ at room temp for 4-24 hoursDegradant C, other oxidative products
Thermal Solid sample at 80°C for 7 daysVaries, depends on impurities
Photolytic Solution/solid exposed to >1.2 million lux hours of visible light and >200 watt-hours/m² of UV light (ICH Q1B)[9]Oxidative and other radical-based products

Protocol: General Forced Degradation Experiment

  • Preparation: Prepare a solution of 1-Ethylindoline-6-carbonitrile hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[9]

  • Stress Application: Aliquot the solution into separate vials for each stress condition. Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photolytic studies, use the compound in both solid and solution states.

  • Incubation: Place the vials under the specified conditions for the designated time. Include a control sample stored under normal conditions.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including the control, by a validated HPLC-UV/MS method.

  • Characterization: Use the mass spectrometry data to propose structures for any observed degradation products.

References
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. [Link]

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2023). Oxidation States of Nitrogen. [Link]

  • Dhiman, V., Patil, K., Velip, L., Talluri, M. V. N. K., & Gananadhamu, S. (2022). Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. Rapid Communications in Mass Spectrometry, 36(1), e9210. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable indoline scaffold. The following information is structured to offer practical, field-proven insights to enhance the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity. This guide will walk you through a reliable synthetic pathway, highlighting critical control points and providing solutions to common problems. Our approach is divided into three key stages:

  • Formation of the 6-Cyanoindoline Scaffold

  • N-Ethylation of the Indoline Core

  • Formation and Purification of the Hydrochloride Salt

Below, we present a comprehensive troubleshooting guide and a frequently asked questions (FAQ) section to address specific issues you may encounter.

Troubleshooting Guide: A Step-by-Step Approach to Yield Improvement

This section is designed in a question-and-answer format to directly address the most common issues observed during the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride.

Part 1: Synthesis of 6-Cyanoindoline via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for introducing a cyano group onto an aromatic ring, starting from the corresponding amine.[1][2][3] However, it requires careful control of reaction conditions to avoid side reactions and ensure a good yield.

Q1: My Sandmeyer reaction is giving a low yield of 6-cyanoindoline. What are the likely causes?

A1: Low yields in the Sandmeyer reaction are often due to a few critical factors:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable and can decompose before it has a chance to react with the cyanide source. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent cyanation steps.[4]

  • Incomplete Diazotization: Insufficient nitrous acid or improper pH can lead to incomplete conversion of the starting 6-aminoindoline to the diazonium salt. Ensure you are using a slight excess of sodium nitrite and a strong acid like hydrochloric acid.

  • Side Reactions: The diazonium salt can react with water to form a phenol byproduct, or with the halide counter-ion to form a halo-indoline. Minimizing the amount of water and using a copper(I) cyanide catalyst can help to favor the desired cyanation reaction.[1][2]

Troubleshooting Workflow for Sandmeyer Reaction

start Low Yield in Sandmeyer Reaction check_temp Check Temperature Control Is the reaction maintained at 0-5°C? start->check_temp check_reagents Verify Reagent Stoichiometry Are you using a slight excess of NaNO2? check_temp->check_reagents Yes optimize_temp Optimize Temperature | Maintain strict temperature control. check_temp->optimize_temp No check_catalyst Evaluate Catalyst Are you using a fresh, active CuCN catalyst? check_reagents->check_catalyst Yes optimize_reagents Adjust Stoichiometry | Use 1.1-1.2 equivalents of NaNO2. check_reagents->optimize_reagents No optimize_catalyst Use Fresh Catalyst | Ensure the CuCN is active. check_catalyst->optimize_catalyst No

Caption: Troubleshooting low yield in the Sandmeyer reaction.

Part 2: N-Ethylation of 6-Cyanoindoline

The N-ethylation of 6-cyanoindoline is a critical step that can be prone to side reactions if not properly controlled. The electron-withdrawing nature of the cyano group can influence the nucleophilicity of the indoline nitrogen.

Q2: I am observing the formation of a significant amount of C3-ethylated byproduct during the N-ethylation of 6-cyanoindoline. How can I improve the N-selectivity?

A2: The formation of C3-alkylated byproducts is a common issue in the alkylation of indoles and indolines. Here’s how to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[5] The strong base ensures complete deprotonation of the indoline nitrogen, making it a more potent nucleophile than the C3 position.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. However, this needs to be optimized, as excessively high temperatures can lead to other side reactions.

  • Nature of the Alkylating Agent: Using a more reactive ethylating agent like ethyl iodide can be beneficial.

Q3: My reaction is producing a significant amount of dialkylated product. How can I prevent this?

A3: Dialkylation, where both the nitrogen and the C3 position are ethylated, can occur with highly reactive alkylating agents or if the reaction is left for too long. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction and quench it as soon as the starting material is consumed.

Table 1: Recommended Conditions for N-Ethylation of 6-Cyanoindoline

ParameterRecommended ConditionRationale
Ethylating Agent Ethyl iodide or Ethyl bromideGood reactivity.
Base Sodium hydride (NaH) or Potassium carbonate (K2CO3)NaH for higher N-selectivity. K2CO3 is a milder alternative.
Solvent DMF or AcetonitrilePolar aprotic solvents favor SN2 reactions.
Temperature Room temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.
Stoichiometry 1.0-1.1 equivalents of ethylating agentMinimizes dialkylation.
Part 3: Formation and Purification of 1-Ethylindoline-6-carbonitrile Hydrochloride

The final step of forming the hydrochloride salt is crucial for the stability and handling of the final product.

Q4: When I try to form the hydrochloride salt, my product oils out instead of crystallizing. What can I do?

A4: "Oiling out" is a common problem in salt formation and is often related to the choice of solvent and the rate of salt formation.

  • Solvent System: The ideal solvent system should be one in which the free base is soluble, but the hydrochloride salt is insoluble. A common approach is to dissolve the free base in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent.[6]

  • Rate of Addition: Add the HCl solution slowly with vigorous stirring. Rapid addition can lead to a supersaturated solution that oils out.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal can induce crystallization.

  • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod or adding a small amount of a non-polar solvent like hexane to induce solidification.

Q5: My final hydrochloride salt is very hygroscopic. How can I handle and store it?

A5: Hygroscopicity can be an issue with hydrochloride salts.

  • Anhydrous Conditions: Ensure that the salt formation and filtration are carried out under anhydrous conditions. Using gaseous HCl or a solution of HCl in an anhydrous solvent is recommended.[7]

  • Drying: Dry the final product thoroughly under high vacuum.

  • Storage: Store the final product in a desiccator over a strong desiccant like phosphorus pentoxide.

Troubleshooting Workflow for Hydrochloride Salt Formation

start Issues with HCl Salt Formation oiling_out Product Oils Out start->oiling_out hygroscopic Product is Hygroscopic start->hygroscopic check_solvent Check Solvent System Is the salt insoluble in the chosen solvent? oiling_out->check_solvent check_anhydrous Check for Moisture Are you using anhydrous solvents and reagents? hygroscopic->check_anhydrous check_addition Check Rate of HCl Addition Are you adding the HCl solution slowly? check_solvent->check_addition Yes optimize_solvent Optimize Solvent | Try a less polar solvent or a solvent mixture. check_solvent->optimize_solvent No optimize_addition Slow Down Addition | Add HCl dropwise with vigorous stirring. check_addition->optimize_addition No use_anhydrous Ensure Anhydrous Conditions | Use HCl gas or anhydrous HCl solution. check_anhydrous->use_anhydrous No

Caption: Troubleshooting common issues in hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for 1-Ethylindoline-6-carbonitrile hydrochloride?

A: A reliable synthetic route starts from 6-aminoindoline. The amino group is converted to a cyano group via the Sandmeyer reaction to yield 6-cyanoindoline. This intermediate is then N-ethylated using an ethyl halide in the presence of a base. Finally, the resulting 1-ethylindoline-6-carbonitrile is treated with hydrochloric acid to form the hydrochloride salt.

Q: Are there any concerns about the stability of the cyano group during the N-ethylation and salt formation steps?

A: The cyano group is generally stable under the conditions used for N-alkylation and hydrochloride salt formation. Nitriles are robust functional groups that do not typically react with alkyl halides or mild bases at moderate temperatures. They are also stable to acidic conditions used for salt formation.

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reactions. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of products and byproducts.

  • Product Characterization: The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The purity can be assessed by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Cyanoindoline

This protocol is based on the Sandmeyer reaction of 6-aminoindoline.

  • Diazotization: Dissolve 6-aminoindoline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Ethylindoline-6-carbonitrile
  • Reaction Setup: To a solution of 6-cyanoindoline in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of 1-Ethylindoline-6-carbonitrile Hydrochloride
  • Salt Formation: Dissolve the purified 1-ethylindoline-6-carbonitrile in anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Filter the solid precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain the final product.

References

  • Indoline hydrochloride salts and process for their preparation. (n.d.). Google Patents.
  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Indoline hydrochloride salts and process for their preparation. (n.d.). Google Patents.
  • the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids … (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). UniCA IRIS. Retrieved January 19, 2026, from [Link]

  • Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. (2017, May 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 19, 2026, from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved January 19, 2026, from [Link]

  • Synthesis of 7-Amido Indolines by Cp*Co(III)-Catalyzed C–H Bond Amidation. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. It provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and minimize side reactions during the synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My overall yield of 1-Ethylindoline-6-carbonitrile hydrochloride is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this multi-step synthesis can originate from several stages. A systematic evaluation of each step is crucial for pinpointing the source of the issue. The most probable causes are inefficient N-alkylation of the indole precursor and competing side reactions during the reduction of the nitrile group.

Potential Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Action
Inefficient N-Alkylation The nitrogen of the indole ring is a relatively weak nucleophile. Incomplete deprotonation or competing C3-alkylation can significantly reduce the yield of the desired N-ethylated intermediate.Ensure complete deprotonation of the 6-cyanoindole or 6-cyanoindoline starting material using a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[1]
Competing C3-Alkylation The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack, leading to the formation of a C3-ethylated isomer.[2]Employing a strong base and a polar aprotic solvent favors N-alkylation. Additionally, consider using a bulkier ethylating agent if sterically feasible, which can disfavor attack at the more hindered C3 position.
Formation of Secondary and Tertiary Amines During the reduction of the 6-cyano group to a 6-(aminomethyl) group, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[3][4][5]The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can suppress the formation of these byproducts by shifting the equilibrium away from the secondary imine formation.[4]
Product Decomposition Indoline derivatives can be susceptible to oxidation or degradation under harsh reaction conditions or during workup.Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times. Ensure a non-oxidizing atmosphere (e.g., nitrogen or argon) is maintained, especially during purification steps.

Question 2: I'm observing a significant impurity in my final product with a mass corresponding to a diethylated species. What is this impurity and how can I prevent its formation?

Answer:

The diethylated impurity is likely the result of dialkylation, where both the indole nitrogen and the C3 position have been ethylated. This is a common side reaction when using highly reactive alkylating agents or an excess of the ethylating agent.

To minimize dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the ethylating agent.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, reducing the likelihood of a second alkylation event.

Question 3: My final product shows impurities that I suspect are secondary and tertiary amines. How can I confirm their presence and modify my reduction step to avoid them?

Answer:

The formation of secondary and tertiary amines is a well-documented side reaction in the catalytic hydrogenation of nitriles.[3][5] These byproducts arise from the condensation of the primary amine product with the imine intermediate.

Confirmation and Prevention:

  • Confirmation: These impurities can often be identified by LC-MS analysis, as they will have higher molecular weights than the desired primary amine. 1H NMR spectroscopy may also show characteristic signals for the N-CH2- moieties of the secondary and tertiary amines.

  • Prevention:

    • Catalyst Choice: The choice of catalyst can influence selectivity. Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are commonly used.[5] It is advisable to screen different catalysts to find the one that provides the highest selectivity for the primary amine.

    • Ammonia Addition: As mentioned previously, the addition of ammonia or ammonium hydroxide is a highly effective method to suppress the formation of secondary and tertiary amines.[4]

    • Alternative Reducing Agents: Consider using stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B2H6), which are less prone to forming these byproducts.[5][6] However, these reagents are less amenable to large-scale synthesis and require careful handling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for a successful synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride?

A1: The N-alkylation of the indole precursor is arguably the most critical step. Achieving high regioselectivity for N-alkylation over C3-alkylation is paramount for obtaining a high yield of the desired intermediate and simplifying the purification process. Careful control of the base, solvent, and temperature is essential.

Q2: Can I use a one-pot procedure for the N-alkylation and reduction steps?

A2: While one-pot procedures can be more efficient, they are often challenging to optimize for this particular synthesis. The conditions required for N-alkylation (strong base, anhydrous conditions) are generally not compatible with the conditions for catalytic hydrogenation (presence of hydrogen gas, specific solvents). A stepwise approach with isolation and purification of the N-ethylated intermediate is recommended for better control and higher purity of the final product.

Q3: What are the best practices for the purification of 1-Ethylindoline-6-carbonitrile hydrochloride?

A3: The final product is a hydrochloride salt, which often aids in purification by crystallization. After the synthesis is complete, the crude product can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and the hydrochloride salt can be precipitated by the addition of a solution of HCl in an organic solvent (e.g., HCl in ether or dioxane). Recrystallization from an appropriate solvent system can further enhance purity.

Q4: How can I monitor the progress of the reactions effectively?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the progress of each reaction step.

  • TLC: Provides a quick and simple way to check for the consumption of starting materials and the formation of products.

  • LC-MS: Offers more detailed information, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.

Visualizing the Synthesis and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathway cluster_alkylation N-Alkylation Step cluster_reduction Reduction Step cluster_salt Salt Formation 6-Cyanoindoline 6-Cyanoindoline 1-Ethyl-6-cyanoindoline 1-Ethyl-6-cyanoindoline 6-Cyanoindoline->1-Ethyl-6-cyanoindoline N-Alkylation (Ethyl Halide, Base) 1-Ethylindoline-6-carbonitrile 1-Ethylindoline-6-carbonitrile 1-Ethyl-6-cyanoindoline->1-Ethylindoline-6-carbonitrile Reduction of Nitrile (e.g., H2, Pd/C) 1-Ethylindoline-6-carbonitrile HCl 1-Ethylindoline-6-carbonitrile HCl 1-Ethylindoline-6-carbonitrile->1-Ethylindoline-6-carbonitrile HCl Salt Formation (HCl)

Caption: General synthetic workflow for 1-Ethylindoline-6-carbonitrile hydrochloride.

Side_Reactions cluster_alkylation Alkylation Side Reactions cluster_reduction Reduction Side Reactions 6-Cyanoindoline 6-Cyanoindoline 3-Ethyl-6-cyanoindoline 3-Ethyl-6-cyanoindoline 6-Cyanoindoline->3-Ethyl-6-cyanoindoline C3-Alkylation 1,3-Diethyl-6-cyanoindoline 1,3-Diethyl-6-cyanoindoline 6-Cyanoindoline->1,3-Diethyl-6-cyanoindoline Dialkylation Primary AmineImine Intermediate Primary AmineImine Intermediate Secondary Amine Secondary Amine Primary AmineImine Intermediate->Secondary Amine Secondary AmineImine Intermediate Secondary AmineImine Intermediate Tertiary Amine Tertiary Amine Secondary AmineImine Intermediate->Tertiary Amine

Caption: Common side reactions in the synthesis.

References

  • Catalytic Reduction of Nitriles. (n.d.). Sigma-Aldrich.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Nitrile reduction. (2023, October 27). In Wikipedia. [Link]

  • Application Notes and Protocols for 6-Cyanoindole in Organic Chemistry. (n.d.). Benchchem.
  • Catalytic Reduction of Nitriles. (2015). In Science of Synthesis.
  • Chemistry of Nitriles. (2023, October 30). Chemistry LibreTexts.
  • Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. (2012). Arkivoc.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules.
  • Initial discovery of the indole C6‐alkylation during N1‐alkyl
  • 1-Ethylindoline-6-carbonitrile. (n.d.). ChemScene.
  • 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochloride. (n.d.). ChemicalBook.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 1-Ethylindoline-6-carbonitrile hydrochloride

Version: 1.0 Introduction Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for 1-Ethylindoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges encountered during the handling and characterization of this compound. As a substituted indoline, this molecule presents unique considerations in analytical workflows. This document provides a structured approach to problem-solving, grounded in scientific principles and practical laboratory experience.

Indoline and its derivatives are significant scaffolds in medicinal chemistry, often found in pharmaceuticals and biologically active compounds.[1] The hydrochloride salt form of 1-Ethylindoline-6-carbonitrile is intended to improve solubility and stability, yet challenges in analytical characterization can still arise. This guide will address these potential issues in a question-and-answer format, focusing on techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: General Handling and Sample Preparation

This section addresses foundational issues related to the physical and chemical properties of 1-Ethylindoline-6-carbonitrile hydrochloride that can impact downstream analysis.

Q1: I'm experiencing poor solubility of my 1-Ethylindoline-6-carbonitrile hydrochloride sample. What are the recommended solvents?

A1: While the hydrochloride salt is designed to enhance aqueous solubility, issues can still arise, particularly at higher concentrations. The solubility is influenced by the pH of the solution.

Causality: The indoline nitrogen is basic and will be protonated at lower pH, enhancing solubility in aqueous media. As the pH approaches the pKa of the conjugate acid, the free base concentration increases, which is less water-soluble.

Troubleshooting Steps:

  • Initial Solvent Screening: Begin with polar protic solvents.

    • Deionized Water: Start here. If solubility is low, gentle heating or sonication may help.

    • Methanol/Ethanol: These are often good primary choices.

    • Acidified Aqueous Solutions: Preparing the sample in a dilute acidic mobile phase (e.g., 0.1% formic acid or acetic acid in water) can significantly improve solubility by ensuring the indoline nitrogen remains protonated.

  • Solvent Systems for Chromatography: For reversed-phase HPLC, it is common to dissolve the sample in the initial mobile phase composition. If the initial mobile phase is highly aqueous and solubility is still a concern, a small percentage of an organic solvent like acetonitrile or methanol can be added to the sample solvent.

Data Summary: Recommended Solvents for Initial Dissolution

SolventRelative PolarityComments
Deionized WaterHighSolubility can be limited; consider pH adjustment.
MethanolHighGenerally a good starting point.
AcetonitrileModerateOften used in conjunction with water for HPLC.
Dimethyl Sulfoxide (DMSO)HighUse with caution for HPLC as it can interfere with some analyses.[2]
Q2: My sample appears to be degrading over time, showing new peaks in my chromatogram. How can I improve the stability of 1-Ethylindoline-6-carbonitrile hydrochloride solutions?

A2: Indoline derivatives can be susceptible to oxidation, particularly when in solution and exposed to air and light.[3]

Causality: The indoline ring system can be oxidized, leading to the formation of related indole or other degradation products. This process can be accelerated by factors such as light, heat, and the presence of metal ions.

Troubleshooting Steps:

  • Fresh Preparation: Always prepare solutions fresh for analysis.[4]

  • Storage Conditions: If short-term storage is necessary, store solutions in amber vials to protect from light and at reduced temperatures (2-8 °C). For longer-term storage, consider freezing (-20 °C or lower).

  • Inert Atmosphere: For highly sensitive analyses or prolonged storage, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can minimize oxidative degradation.

  • pH Control: Maintaining a slightly acidic pH can help stabilize the protonated form of the molecule, which may be less prone to certain degradation pathways.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for assessing the purity and quantitation of 1-Ethylindoline-6-carbonitrile hydrochloride. The following are common issues encountered during HPLC analysis.

Q3: I'm observing peak tailing in my HPLC analysis. What are the likely causes and how can I resolve this?

A3: Peak tailing is a common issue in HPLC and can be particularly prevalent with basic compounds like indolines.[5]

Causality:

  • Secondary Interactions: The basic indoline nitrogen can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This leads to a secondary retention mechanism that causes the peak to tail.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]

  • Column Degradation: An older or contaminated column may exhibit poor peak shape.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Protocol for Mobile Phase Modification:

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Equilibrate the Column: Flush the column with the initial gradient conditions for at least 15-20 column volumes.

  • Inject Sample: Analyze the sample using the modified mobile phase. The acidic modifier will protonate the indoline nitrogen and also suppress the ionization of silanol groups, leading to a more symmetric peak shape.

Q4: My retention times are shifting between injections. What could be causing this instability?

A4: Retention time drift can be caused by several factors, including issues with the mobile phase, column temperature, or the HPLC pump.[5]

Causality:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or degradation of mobile phase components can lead to shifts in retention.[7]

  • Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time instability.[7]

  • Temperature Fluctuations: Column temperature affects retention; inconsistent temperature control will lead to drift.[4]

  • Pump Malfunction: Leaks or issues with pump proportioning valves can alter the mobile phase composition being delivered to the column.[7]

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure all components are accurately measured. Degas the mobile phase thoroughly to prevent bubble formation.[4][7]

  • Increase Equilibration Time: Extend the column equilibration time at the initial gradient conditions between injections.

  • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[6]

  • Check for Leaks: Visually inspect all fittings for any signs of leakage.

  • Pump Performance: If the issue persists, consult the instrument manual for pump diagnostic tests.

Section 3: Mass Spectrometry (MS) Troubleshooting

MS is crucial for confirming the molecular weight and structure of 1-Ethylindoline-6-carbonitrile hydrochloride.

Q5: I am not observing the expected molecular ion peak in my mass spectrum. What could be the reason?

A5: The absence of the expected molecular ion can be due to in-source fragmentation, ionization issues, or incorrect instrument settings.

Causality:

  • In-Source Fragmentation: The molecule may be fragmenting in the ion source before it can be detected as the intact molecular ion. This is more common with harder ionization techniques.

  • Ionization Efficiency: The choice of ionization source (e.g., ESI, APCI) and its parameters (e.g., voltages, gas flows) greatly influence the ionization of the analyte.

  • Incorrect Mass Range: The instrument may not be scanning the correct m/z range.

Troubleshooting Steps:

  • Confirm Expected m/z: The molecular weight of the free base (1-Ethylindoline-6-carbonitrile) is approximately 172.23 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at approximately m/z 173.2.

  • Optimize Ion Source Conditions:

    • Use a Softer Ionization Technique: Electrospray Ionization (ESI) is generally a soft ionization method suitable for this type of molecule.

    • Reduce Fragmentation Voltage: Lower the fragmentor or capillary exit voltage to minimize in-source fragmentation.

  • Check Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected m/z value.

  • Direct Infusion: If using LC-MS, consider performing a direct infusion of a standard solution to optimize the MS parameters without the complexity of the chromatography.

Expected Mass Spectral Data

SpeciesExpected m/zIonization Mode
[M+H]⁺~173.2Positive
[M+Na]⁺~195.2Positive
Q6: I am seeing unexpected adducts in my mass spectrum. What are they and how can I minimize them?

A6: The formation of adducts with ions present in the mobile phase or sample matrix is common in ESI-MS.

Causality: During the electrospray process, the analyte can associate with cations present in the solution. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Troubleshooting Steps:

  • Use High-Purity Solvents and Additives: Ensure that HPLC or MS-grade solvents and additives are used to minimize the presence of sodium and potassium salts.[4]

  • Optimize Mobile Phase: The use of ammonium formate or ammonium acetate as mobile phase additives can sometimes suppress the formation of sodium and potassium adducts by providing a readily available proton source.

  • Clean the System: If adduct formation is excessive, it may indicate contamination of the LC or MS system. Follow the manufacturer's guidelines for cleaning the ion source.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is essential for the structural elucidation of 1-Ethylindoline-6-carbonitrile hydrochloride.

Q7: The peaks in my ¹H NMR spectrum are broad. What is causing this and how can I improve the resolution?

A7: Peak broadening in NMR can result from several factors, including sample preparation, instrument settings, and the chemical nature of the analyte.

Causality:

  • Sample Viscosity: Highly viscous samples can lead to broader lines.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant peak broadening.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, this can lead to broadened signals. For a hydrochloride salt, there can be exchange of the proton on the nitrogen.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.

Troubleshooting Steps:

  • Check Sample Concentration: Ensure the sample is not overly concentrated, which can increase viscosity.

  • Use a Deuterated Solvent with Good Solubility: A solvent like DMSO-d₆ is often a good choice for hydrochloride salts.[8]

  • Filter the Sample: If insoluble material is present, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Instrument Shimming: Ensure the instrument is properly shimmed on the sample before acquisition. Modern spectrometers have automated shimming routines that are usually very effective.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks that are broadened due to chemical exchange.

Q8: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum. What strategies can I use?

A8: The aromatic region of the ¹H NMR spectrum of substituted indolines can be complex due to overlapping signals and second-order coupling effects.

Causality: The substitution pattern on the benzene ring of the indoline core determines the chemical shifts and coupling patterns of the aromatic protons.

Strategies for Assignment:

  • Predict the Spectrum: Use NMR prediction software to get an idea of the expected chemical shifts and coupling constants.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular structure.

Illustrative Workflow for NMR Assignment:

Caption: Workflow for structural assignment using 2D NMR.

Section 5: Frequently Asked Questions (FAQs)

Q9: What are the expected impurities in the synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride?

A9: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities could include unreacted starting materials from the indoline synthesis, byproducts from the N-ethylation or cyanation steps, and oxidation products.[9][10] It is crucial to use pure starting materials and optimize reaction conditions to minimize the formation of these impurities.[9]

Q10: Can I use Gas Chromatography (GC) to analyze this compound?

A10: Gas chromatography is generally not the preferred method for analyzing hydrochloride salts due to their low volatility. The high temperatures required for GC analysis can cause decomposition of the salt. If GC analysis is necessary, it would likely require derivatization to form a more volatile and thermally stable analog.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Supporting information - The Royal Society of Chemistry.
  • Supporting Information - The Royal Society of Chemistry.
  • Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives - Benchchem.
  • 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile hydrochloride CAS - ChemicalBook.
  • Common Issues in HPLC Analysis - Medikamenter Quality Services.
  • Troubleshooting Common HPLC Issues | Labcompare.com.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Pain Points - Cytiva.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • cas 1187928-73-9|| where to buy 1-ethylindoline-6-carbonitrile hydrochloride - Chemenu.
  • Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution) - ResearchGate.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Ethylindoline-6-carbonitrile Hydrochloride for Researchers

Introduction: The Significance of 1-Ethylindoline-6-carbonitrile Hydrochloride in Modern Drug Discovery 1-Ethylindoline-6-carbonitrile hydrochloride is a key intermediate in the synthesis of various pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethylindoline-6-carbonitrile Hydrochloride in Modern Drug Discovery

1-Ethylindoline-6-carbonitrile hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics targeting the central nervous system and other disease areas. The presence of the C6-cyano group and the N-ethyl moiety provides crucial handles for molecular elaboration and modulation of physicochemical and pharmacological properties. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this valuable building block is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-Ethylindoline-6-carbonitrile hydrochloride. The comparison focuses on reaction efficiency, reagent safety and accessibility, operational complexity, and scalability. Each route is presented with detailed, step-by-step experimental protocols, supported by mechanistic insights and data from analogous reactions reported in the scientific literature.

Route 1: Linear Synthesis via Indole Formation, Reduction, and N-Alkylation

This route follows a logical, linear progression, beginning with the construction of the 6-cyanoindole core, followed by selective reduction to the indoline, and concluding with N-ethylation and salt formation.

Visualizing the Pathway: Route 1

Route_1_Synthesis A 4-Methyl-3-nitrobenzonitrile B 6-Cyanoindole A->B Leimgruber-Batcho Indole Synthesis C 6-Cyanoindoline B->C Selective Reduction D 1-Ethylindoline-6-carbonitrile C->D Reductive Amination E 1-Ethylindoline-6-carbonitrile HCl D->E HCl Salt Formation

Caption: Linear synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride.

Experimental Protocols for Route 1

Step 1: Synthesis of 6-Cyanoindole

This step utilizes a modified Leimgruber-Batcho indole synthesis, a reliable method for constructing the indole nucleus from o-nitrotoluene derivatives.[1]

  • Reaction: To a stirred solution of 4-methyl-3-nitrobenzonitrile in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to promote the formation of the enamine intermediate.

  • Rationale: The reaction between the activated methyl group of the o-nitrotoluene derivative and DMF-DMA forms a stable enamine, which is the key intermediate for the subsequent reductive cyclization.

  • Reductive Cyclization: The crude enamine is then dissolved in a suitable solvent such as a mixture of ethanol and acetic acid, and treated with a reducing agent like iron powder. The mixture is heated to reflux.[1]

  • Rationale: The iron powder in an acidic medium reduces the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of dimethylamine to yield the indole ring. This one-pot reductive cyclization is often high-yielding and uses inexpensive reagents.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove iron salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Step 2: Selective Reduction of 6-Cyanoindole to 6-Cyanoindoline

The selective reduction of the indole's C2-C3 double bond without affecting the aromatic ring or the cyano group is a critical step. Catalytic hydrogenation is a suitable method.[2]

  • Reaction: 6-Cyanoindole is dissolved in a suitable solvent like ethanol or water, and a catalytic amount of Platinum on carbon (Pt/C) is added. The mixture is then subjected to hydrogenation in the presence of an acid promoter like p-toluenesulfonic acid.[2]

  • Rationale: The use of a heterogeneous catalyst like Pt/C allows for the selective hydrogenation of the pyrrole ring of the indole. The acidic conditions protonate the indole, which facilitates the reduction. This method is generally clean and the catalyst can be easily removed by filtration.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 6-cyanoindoline, which can be used in the next step without further purification if of sufficient purity.

Step 3: N-Ethylation of 6-Cyanoindoline via Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation, avoiding the common issue of over-alkylation seen with alkyl halides.[3][4][5][6]

  • Reaction: 6-Cyanoindoline is dissolved in a solvent such as 1,2-dichloroethane (DCE) or methanol. Acetaldehyde (1.2-1.5 equivalents) is added, followed by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] The reaction is stirred at room temperature.

  • Rationale: The amine of the indoline reacts with acetaldehyde to form an intermediate iminium ion in situ. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion to the corresponding N-ethylated amine.[4][6]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 4: Formation of 1-Ethylindoline-6-carbonitrile Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Reaction: The purified 1-Ethylindoline-6-carbonitrile is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • Rationale: The basic nitrogen atom of the indoline is protonated by the hydrochloric acid, leading to the precipitation of the crystalline hydrochloride salt. Salt formation often aids in the final purification of the compound.

  • Work-up and Purification: The precipitated salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Route 2: Convergent Synthesis via N-Ethylation Prior to Indoline Formation

This alternative approach introduces the ethyl group at an earlier stage, potentially streamlining the process and altering the purification strategy.

Visualizing the Pathway: Route 2

Route_2_Synthesis A 4-Methyl-3-nitrobenzonitrile B N-Ethyl-2-nitro-4-methylaniline A->B N-Ethylation C N-Ethyl-4-methyl-benzene-1,2-diamine B->C Nitro Reduction D Intermediary Cyclization C->D Cyclization F 1-Ethylindoline-6-carbonitrile D->F Final steps G 1-Ethylindoline-6-carbonitrile HCl F->G HCl Salt Formation

Caption: A potential convergent pathway for 1-Ethylindoline-6-carbonitrile hydrochloride.

Note: While plausible, this route is presented as a conceptual alternative. The specific conditions for the cyclization and subsequent steps to the final product would require significant experimental development and are not as well-precedented in the literature for this specific substitution pattern as the steps in Route 1.

Conceptual Experimental Protocols for Route 2

Step 1: N-Ethylation of a Suitable Precursor

This route would begin with a precursor that already contains the cyano and nitro groups, which would then be N-ethylated. However, a more plausible starting point is the N-ethylation of a precursor to the indoline ring.

Step 2: Construction of the N-Ethylindoline Ring

This could potentially be achieved through a palladium-catalyzed intramolecular C-H amination of an N-ethyl-β-arylethylamine derivative.

  • Rationale: This modern synthetic method allows for the direct formation of the indoline ring from a linear precursor, offering high efficiency and functional group tolerance.

Step 3: Introduction of the Cyano Group

If the indoline ring is formed without the cyano group, a late-stage cyanation would be necessary. This could be achieved via palladium-catalyzed cyanation of a corresponding 6-bromo-1-ethylindoline.

  • Rationale: Late-stage functionalization can be advantageous, but often requires additional steps for the introduction of the necessary halide for cross-coupling.

Step 4: Formation of the Hydrochloride Salt

This step would be identical to Step 4 in Route 1.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis (Conceptual)
Overall Strategy Linear, well-precedented stepsConvergent, requires more development
Number of Steps 4Potentially 3-4, but with more complex transformations
Starting Materials Commercially available and relatively inexpensiveMay require synthesis of a more complex starting material
Key Reactions Leimgruber-Batcho, Catalytic Hydrogenation, Reductive AminationIntramolecular C-H Amination, Palladium-catalyzed Cyanation
Scalability Good, uses established and scalable reactionsPotentially scalable, but may require more specialized catalysts and conditions
Safety & Hazards Use of iron powder and flammable solvents. Catalytic hydrogenation requires specialized equipment.Use of palladium catalysts and potentially toxic cyanating agents.
Estimated Overall Yield Moderate to GoodPotentially high, but requires optimization
Purification Multiple chromatographic purifications may be requiredMay offer purification advantages by building complexity late-stage

Conclusion and Recommendation

Based on the current analysis, Route 1 is the recommended synthetic pathway for the preparation of 1-Ethylindoline-6-carbonitrile hydrochloride for most research and development applications. This recommendation is based on the following key points:

  • Reliability and Predictability: Each step in Route 1 is based on well-established and high-yielding reactions, providing a more predictable outcome.

  • Accessibility of Reagents: The reagents required for Route 1 are generally more common and less expensive than the specialized ligands and catalysts that might be required for the more modern synthetic methods in the conceptual Route 2.

  • Operational Simplicity: While requiring multiple steps, the individual transformations in Route 1 are straightforward to perform in a standard organic synthesis laboratory.

Route 2 presents an intellectually stimulating alternative that could potentially offer advantages in terms of step economy. However, it would necessitate significant process development and optimization to become a viable and reliable method. For researchers requiring a dependable and readily implementable synthesis, the linear approach of Route 1 offers a clear and efficient path to the desired product.

References

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

  • Amine salts. (n.d.). Oxford Reference. Retrieved from [Link]

  • Borane-catalysed C2-selective indole reductive functionalisation. (2024). RSC Publishing. Retrieved from [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (2012). National Institutes of Health. Retrieved from [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2023). ChemRxiv. Retrieved from [Link]

  • Reductive Amination. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (2026, January 3). Wordpress. Retrieved from [Link]

  • Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. (n.d.). Cardiff University. Retrieved from [Link]

  • Smith, B. D. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Synthesis of amines by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Venkatanarayana, M., Nuchu, R., Babu, H. S., & Garrepalli, G. S. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry, 32(10), 2495–2499. Retrieved from [Link]

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Validation

A Researcher's Guide to Characterizing the Efficacy of 1-Ethylindoline-6-carbonitrile hydrochloride: A Proposed Investigational Framework

Introduction: Unveiling the Potential of a Novel Indole Derivative 1-Ethylindoline-6-carbonitrile hydrochloride is a novel small molecule belonging to the indoline class of compounds. The indole scaffold is a well-establ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

1-Ethylindoline-6-carbonitrile hydrochloride is a novel small molecule belonging to the indoline class of compounds. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Despite its intriguing structure, there is a conspicuous absence of publicly available data on the in vitro and in vivo efficacy of 1-Ethylindoline-6-carbonitrile hydrochloride. This guide, therefore, serves as a comprehensive, experience-driven framework for researchers aiming to elucidate the therapeutic potential of this compound. We will proceed by postulating a plausible mechanism of action based on its structural class and then meticulously outline the experimental roadmap to rigorously test this hypothesis, from initial biochemical assays to preclinical animal models.

Hypothesized Mechanism of Action: A Kinase Inhibitor for Oncological Applications

The indole nucleus is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.[1][] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Given the structural similarities of 1-Ethylindoline-6-carbonitrile hydrochloride to known kinase inhibitors, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases implicated in cancer cell proliferation and survival. This guide will, therefore, focus on a research plan to evaluate its efficacy as a potential anti-cancer agent.

In Vitro Efficacy Evaluation: From Target Engagement to Cellular Effects

The initial phase of characterization involves a tiered approach to assess the compound's activity in a controlled, cell-free environment, followed by its effects on cancer cells.

Biochemical Assay: Kinase Inhibition Profiling

The first crucial step is to determine if 1-Ethylindoline-6-carbonitrile hydrochloride directly interacts with and inhibits the activity of purified kinases. A broad kinase panel screening is the most efficient approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation : Prepare a 10 mM stock solution of 1-Ethylindoline-6-carbonitrile hydrochloride in 100% DMSO. From this stock, create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Panel Selection : Utilize a commercially available kinase panel (e.g., services from Eurofins, Promega, or Reaction Biology) that includes a diverse set of oncogenic kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2), serine/threonine kinases (e.g., BRAF, MEK1/2), and cell cycle-related kinases (e.g., CDK2, Aurora A).

  • Assay Performance : The assay is typically performed in a 96- or 384-well plate format.[6]

    • Add the purified kinase, the appropriate substrate (often a peptide), and ATP to each well.

    • Add the diluted 1-Ethylindoline-6-carbonitrile hydrochloride or a vehicle control (DMSO) to the respective wells.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is commonly done using methods like ADP-Glo™ (Promega) which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[7]

Hypothetical Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of 1-Ethylindoline-6-carbonitrile hydrochlorideIC50 (nM) of Control Inhibitor (e.g., Sorafenib)
VEGFR25090
BRAF12040
EGFR>10,00020
CDK2850>10,000

Diagram: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 1-Ethylindoline-6-carbonitrile HCl add_reagents Dispense kinase, substrate, ATP, and compound to 96-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents incubate Incubate at 30°C for 60 minutes add_reagents->incubate detect Measure kinase activity (e.g., ADP-Glo) incubate->detect calculate Calculate % Inhibition detect->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: Workflow for determining the IC50 of 1-Ethylindoline-6-carbonitrile hydrochloride against a panel of kinases.

Cell-Based Assay: Assessing Anti-proliferative Activity

Following the identification of target kinases, the next logical step is to evaluate the compound's effect on the viability and proliferation of cancer cells that are known to be dependent on these kinases. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture : Culture human cancer cell lines (e.g., A549 lung carcinoma, HUVEC endothelial cells for anti-angiogenic effects) in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment : Treat the cells with serial dilutions of 1-Ethylindoline-6-carbonitrile hydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Hypothetical Data Presentation: Anti-proliferative Activity

Cell LineGI50 (µM) of 1-Ethylindoline-6-carbonitrile hydrochlorideGI50 (µM) of Control Drug (e.g., Doxorubicin)
A549 (Lung Cancer)2.50.8
HUVEC (Endothelial)1.80.5
MCF-7 (Breast Cancer)8.11.2

In Vivo Efficacy Evaluation: Testing Therapeutic Potential in a Preclinical Model

Positive in vitro results provide a strong rationale for advancing the compound to in vivo studies. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical evaluation of anti-cancer drugs.[11]

Tumor Xenograft Model

This model will assess the ability of 1-Ethylindoline-6-carbonitrile hydrochloride to inhibit tumor growth in a living organism.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model : Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation : Subcutaneously inject 5 x 10^6 A549 cells (resuspended in Matrigel) into the right flank of each mouse.[12]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or a suitable formulation vehicle)

    • Group 2: 1-Ethylindoline-6-carbonitrile hydrochloride (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: 1-Ethylindoline-6-carbonitrile hydrochloride (e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Positive control drug (e.g., Paclitaxel, administered as per standard protocols)

  • Treatment and Monitoring : Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis : Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Hypothetical Data Presentation: In Vivo Anti-tumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5
Compound (25 mg/kg)750 ± 9040+2
Compound (50 mg/kg)400 ± 6068-3
Positive Control350 ± 5072-8

Diagram: Workflow for In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant Subcutaneous injection of A549 cells into nude mice monitor_growth Monitor tumor growth until ~100-150 mm³ implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Daily administration of compound, vehicle, or positive control for 21 days randomize->treat measure Measure tumor volume and body weight twice weekly treat->measure euthanize Euthanize mice at study end treat->euthanize Day 21 measure->treat excise Excise and weigh tumors euthanize->excise analyze Compare tumor growth across groups and calculate TGI excise->analyze

Caption: Workflow for evaluating the in vivo efficacy of 1-Ethylindoline-6-carbonitrile hydrochloride in a xenograft mouse model.

Comparative Analysis and Future Directions

Once efficacy data for 1-Ethylindoline-6-carbonitrile hydrochloride is generated, it will be crucial to benchmark its performance against established drugs targeting similar pathways. Based on our hypothetical results, relevant comparators would include other VEGFR2/BRAF inhibitors such as Sorafenib and Sunitinib . A direct head-to-head comparison in both in vitro and in vivo models would be the next logical step to position this novel compound within the existing therapeutic landscape.

Future investigations should also aim to:

  • Elucidate the full kinome selectivity profile to identify potential off-target effects and predict potential toxicities.

  • Investigate downstream signaling pathways to confirm the mechanism of action within the cell.

  • Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and efficacy.

This proposed framework provides a rigorous and scientifically sound pathway for the initial characterization of 1-Ethylindoline-6-carbonitrile hydrochloride. By systematically progressing from biochemical to cellular and finally to preclinical models, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Semantic Scholar. Available at: [Link]

  • The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Ethylindoline Carbonitriles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, ethylindoline carbonitriles represent a scaffold of significant interest due to their preva...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, ethylindoline carbonitriles represent a scaffold of significant interest due to their prevalence in biologically active molecules and functional dyes. The precise elucidation of their molecular structure is not merely an academic exercise; it is a critical prerequisite for understanding their function, reactivity, and potential applications. A multi-faceted spectroscopic approach is essential for unambiguous characterization, ensuring both structural integrity and purity.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize ethylindoline carbonitriles. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the synergistic relationship between different analytical techniques. Our goal is to build a complete, validated picture of the molecule, piece by piece, using the unique insights offered by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

The Analytical Workflow: A Holistic Approach

The characterization of a newly synthesized ethylindoline carbonitrile is a systematic process. It begins with determining the overall mass and molecular formula and proceeds through the identification of functional groups and the precise mapping of the atomic framework. Each technique provides a unique piece of the puzzle, and their combined data provide a self-validating system for structural confirmation.

G cluster_0 Initial Analysis cluster_1 Functional Group & Core Structure cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula Confirm Structure Confirmed MS->Confirm UV UV-Vis Spectroscopy UV->IR Confirms Chromophore Presence NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Identifies Key Functional Groups (e.g., C≡N) NMR->Confirm Maps Atom Connectivity & Stereochemistry

Caption: Overall workflow for the spectroscopic characterization of ethylindoline carbonitriles.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry serves as our initial analytical checkpoint. Its primary role is to determine the molecular weight of the target compound with high precision, which allows for the deduction of its molecular formula. This is the foundational piece of data upon which all further structural analysis is built.

Expertise & Experience: For heterocyclic amines, Electron Impact (EI) ionization is a robust choice as it often generates a stable molecular ion (M+•) that is easily identifiable.[1] The fragmentation patterns observed can also provide preliminary structural clues. For instance, the indoline ring system has characteristic fragmentation pathways that can be recognized by an experienced analyst.[2][3]

Comparative Data: Expected Fragmentation

Structural FeatureExpected Fragmentation PathwaySignificance
Ethyl Group (-CH₂CH₃) Loss of a methyl radical (•CH₃) leading to an [M-15]⁺ peak. Loss of an ethyl radical (•CH₂CH₃) leading to an [M-29]⁺ peak.Confirms the presence and attachment of the ethyl substituent.
Indoline Core Cleavage of the bond beta to the nitrogen atom; potential ring-opening mechanisms.Characteristic of the heterocyclic core. The stability of the molecular ion itself is a good indicator of an aromatic or heteroaromatic system.[1]
Carbonitrile (-C≡N) Loss of HCN (27 Da) is a possible, though not always dominant, fragmentation pathway.The presence of nitrogen can be inferred from the "Nitrogen Rule" (an odd molecular weight often indicates an odd number of nitrogen atoms).

Protocol: High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified ethylindoline carbonitrile in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). The concentration must be low to prevent overloading the source.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

  • Ionization: Introduce the sample into the instrument via a direct insertion probe or GC inlet. Utilize a standard electron impact energy of 70 eV. This energy level is high enough to cause reproducible fragmentation but still typically allows for the observation of the molecular ion.[1]

  • Analysis: Acquire the mass spectrum. The key is to identify the peak corresponding to the molecular ion (M+•).

  • Data Interpretation: Use the instrument's software to calculate the exact mass of the molecular ion to at least four decimal places. Input this mass into a molecular formula calculator (which accounts for isotopic abundances) to derive a unique and unambiguous molecular formula. Compare the observed fragmentation pattern to known patterns for indoline and nitrile-containing compounds.[2][4][5]

Infrared (IR) Spectroscopy: Identifying the Key Players

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For an ethylindoline carbonitrile, IR provides definitive evidence for the presence of the critical carbonitrile (C≡N) group and helps characterize the aromatic and aliphatic C-H bonds.

Expertise & Experience: The nitrile stretching vibration (νC≡N) is particularly diagnostic. It appears in a region of the spectrum (around 2200-2300 cm⁻¹) where few other functional groups absorb, making it a highly reliable marker.[6][7] The intensity and exact position of this peak can be subtly influenced by the electronic environment. Conjugation with an aromatic system, as in our case, typically shifts the absorption to a slightly lower wavenumber (2220-2240 cm⁻¹) compared to saturated aliphatic nitriles (around 2240-2260 cm⁻¹).[6][8]

Comparative Data: Key IR Absorption Bands

Vibration TypeTypical Wavenumber (cm⁻¹)Significance for Ethylindoline Carbonitriles
Aromatic C-H Stretch 3000 - 3100Confirms the presence of the aromatic portion of the indoline ring.
Aliphatic C-H Stretch 2850 - 3000Indicates the C-H bonds of the ethyl group and the saturated part of the indoline ring.
Nitrile C≡N Stretch 2220 - 2240Unambiguous evidence of the carbonitrile functional group. This is a sharp, intense peak.[8][9]
Aromatic C=C Bending 1450 - 1600Multiple bands confirm the aromatic ring.
C-N Stretch 1200 - 1350Characteristic of the aromatic amine within the indoline structure.[10]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation (like KBr pellets) is required, making this method fast and efficient.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background is automatically subtracted from the sample spectrum.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands using a correlation table. Pay special attention to the sharp, strong peak in the 2220-2240 cm⁻¹ region to confirm the nitrile group.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

If MS provides the formula and IR identifies the parts, NMR spectroscopy assembles the blueprint. It provides detailed information about the carbon-hydrogen framework, revealing how the atoms are connected. For a comprehensive analysis, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The chemical environment of each proton and carbon atom dictates its chemical shift (δ), providing a unique fingerprint of the molecule's structure.[13] The ethyl group, for example, will show a characteristic quartet and triplet pattern in the ¹H NMR spectrum due to spin-spin coupling, while the aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm).[14][15] In ¹³C NMR, the nitrile carbon has a distinct chemical shift in the 115-125 ppm range, clearly distinguishing it from aromatic and aliphatic carbons.[7][16]

G cluster_0 cluster_1 A Ethyl Group (CH₂CH₃) NMR ¹H NMR A->NMR Quartet & Triplet Pattern MS Mass Spec A->MS Contributes to Total Mass B Aromatic Protons (on Benzene Ring) B->NMR Downfield Shifts (δ 6.5-8.0 ppm) B->MS Contributes to Total Mass C Aliphatic Protons (on Indoline Ring) C->NMR Upfield Shifts (δ 3.0-4.0 ppm) C->MS Contributes to Total Mass D Nitrile Group (C≡N) IR IR Spectroscopy D->IR Strong Stretch (~2230 cm⁻¹) CNMR ¹³C NMR D->CNMR Distinct Shift (δ ~118 ppm) D->MS Contributes to Total Mass

Caption: Mapping molecular features to their primary spectroscopic signatures.

Comparative Data: Expected NMR Chemical Shifts (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Insights
Ethyl (-N-CH₂-CH₃) ~4.2 (quartet, 2H)~42 (CH₂)The quartet/triplet pattern and integration confirm the ethyl group. The downfield shift of the CH₂ indicates its attachment to the electronegative nitrogen atom.
~1.5 (triplet, 3H)~15 (CH₃)
Aromatic Ring 6.8 - 7.5 (multiplets)110 - 140The specific splitting patterns reveal the substitution pattern on the benzene ring.
Indoline Saturated Carbons 3.0 - 3.8 (multiplets)30 - 55Chemical shifts and coupling patterns help define the stereochemistry and connectivity of the five-membered ring.
Nitrile Carbon (-C≡N) N/A115 - 125A sharp, distinct singlet (in a decoupled spectrum) that confirms the nitrile carbon.[17][18]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.[19]

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Following the ¹H scan, switch the spectrometer to the ¹³C frequency. Use a proton-decoupled pulse sequence. Because the ¹³C isotope has low natural abundance (1.1%), more scans are required to achieve a good signal-to-noise ratio; this can take from several minutes to hours.[20][21]

  • Data Interpretation:

    • ¹H NMR: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts to identify the type of proton (aromatic, aliphatic, etc.). Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

    • ¹³C NMR: Count the number of unique carbon signals to check against the expected structure. Analyze the chemical shifts to identify carbon types (sp³, sp², sp). Further 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign all signals and confirm the final structure.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The indole core is a known chromophore, and its absorption spectrum is sensitive to substitution.[22] While not as structurally detailed as NMR, UV-Vis is an excellent tool for comparison against known compounds and for quantitative analysis.

Expertise & Experience: The indole chromophore typically exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions.[23][24] Substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λₘₐₓ). A nitrile group, being an electron-withdrawing group, can influence these transitions, often leading to a red shift compared to unsubstituted indole.[25][26]

Comparative Data: Electronic Transitions

CompoundTypical λₘₐₓ (nm) in MethanolTransition
Indole ~270-280 nm¹Lₐ / ¹Lₑ bands
Substituted Indoles 280-350 nmShifts depend on the nature and position of the substituent. Electron-withdrawing groups can extend conjugation and shift λₘₐₓ to longer wavelengths.[27]

Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The solution should be optically clear.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank and the other with the sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Replace the blank with the sample cuvette and scan the absorption spectrum, typically from 200 to 400 nm.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λₘₐₓ). This value can be compared to literature data for similar chromophores. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately, providing a useful quantitative parameter.

Conclusion: A Symphony of Signals

The characterization of ethylindoline carbonitriles is not achieved by a single technique but by the harmonious interplay of several. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the essential nitrile functionality, UV-Vis spectroscopy characterizes the electronic chromophore, and NMR spectroscopy meticulously details the atomic architecture. Each method validates the others, creating a robust and defensible structural assignment. This integrated approach, grounded in a deep understanding of the principles behind each technique, is the hallmark of rigorous scientific investigation in the chemical sciences.

References

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